Product packaging for mollicellin H(Cat. No.:CAS No. 68455-09-4)

mollicellin H

Cat. No.: B1212558
CAS No.: 68455-09-4
M. Wt: 368.4 g/mol
InChI Key: FMQCQXQSBWELFR-UHFFFAOYSA-N
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Description

Mollicellin H is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by hydroxy groups at position 3 and 7, methyl group at positions 1 and 9, a prenyl group at position 8, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense it exhibits cytotoxic activity. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, a member of depsidones, an organic heterotricyclic compound and a polyphenol.
This compound has been reported in Ovatospora brasiliensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B1212558 mollicellin H CAS No. 68455-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68455-09-4

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

InChI

InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-9,23-24H,6H2,1-4H3

InChI Key

FMQCQXQSBWELFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)C=O)O

Other CAS No.

68455-09-4

Origin of Product

United States

Foundational & Exploratory

Unveiling Mollicellin H: A Technical Guide to its Discovery and Characterization from Chaetomium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The document details the experimental protocols and presents key quantitative data, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Executive Summary

This compound is a polyphenolic compound belonging to the depsidone class of natural products. It has been isolated from endophytic fungi of the genus Chaetomium, notably from Chaetomium sp. Eef-10, an endophyte found in Eucalyptus exserta.[1][2][3] This compound has garnered significant interest due to its pronounced biological activities, particularly its antibacterial and cytotoxic properties. This guide synthesizes the available scientific data on this compound, presenting its discovery, structural elucidation, and bioactivity in a structured and technically detailed format.

Discovery and Isolation of this compound from Chaetomium sp. Eef-10

The discovery of this compound from Chaetomium sp. Eef-10 was part of a broader investigation into the secondary metabolites of endophytic fungi.[1][2][3] The process involved the cultivation of the fungus, followed by the extraction and chromatographic separation of its metabolic products.

Experimental Workflow for the Isolation of this compound

Mollicellin_H_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Partitioning cluster_purification Chromatographic Purification Fungus Chaetomium sp. Eef-10 Culture Solid State Fermentation Fungus->Culture Inoculation Extraction Methanol Extraction Culture->Extraction Partitioning Partitioning with Petroleum Ether, Ethyl Acetate, and Water Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel EtOAc Fraction Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC MollicellinH Pure this compound (6) HPLC->MollicellinH

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocols

Fungal Fermentation: The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, was cultured on a solid rice medium.[2] The fermentation was carried out in Fernbach flasks, each containing rice and distilled water, and autoclaved. The flasks were inoculated with the fungal strain and incubated at room temperature for a specified period to allow for the production of secondary metabolites.

Extraction and Isolation: The solid fermented substrate was extracted exhaustively with methanol.[2] The resulting methanol extract was then concentrated under reduced pressure. The concentrated extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.[2] The ethyl acetate fraction, which contained this compound, was subjected to multiple chromatographic steps for purification. This included column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][2][3] This involved analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, HSQC, and HMBC, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][2][3] The obtained spectral data were compared with published values for known compounds to confirm the identity of this compound.[1][2][3] this compound is identified as a depsidone with a molecular formula of C21H20O6.[5]

Biological Activities of this compound and Related Compounds

This compound has demonstrated significant antibacterial and cytotoxic activities. The following tables summarize the quantitative data from bioassays performed on this compound and other co-isolated depsidones.

Antibacterial Activity

This compound exhibited notable inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

CompoundTest OrganismIC50 (µg/mL)
This compound (6) S. aureus ATCC292135.14[1][2][3]
S. aureus N50 (MRSA)6.21[1][2][3]
Mollicellin O (1)S. aureus ATCC29213>50
S. aureus N50 (MRSA)>50
Mollicellin I (7)S. aureus ATCC29213>50
S. aureus N50 (MRSA)>50
Streptomycin Sulfate (Positive Control)S. aureus ATCC292131.05[4]
Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against human cancer cell lines.[1][6]

CompoundCell LineIC50 (µg/mL)
This compound (6) HepG2 (Hepatocellular carcinoma)6.83[7]
HeLa (Cervical cancer)>50[7]
KB (Epithelial carcinoma)16.6[6]
NCI-H187 (Small cell lung cancer)3.9[6]
Mollicellin G (5)HepG219.64[1][2]
HeLa13.97[1][2]
Mollicellin I (7)HeLa21.35[7]
Experimental Protocols for Bioassays

Antibacterial Assay: The antibacterial activity was determined using a broth microdilution method. The isolated compounds were dissolved in a suitable solvent and serially diluted in a 96-well microplate. Bacterial suspensions were added to each well, and the plates were incubated. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) was determined by measuring the optical density to assess bacterial growth.

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution was added to each well. The formazan crystals formed by viable cells were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Conclusion and Future Perspectives

The discovery of this compound from Chaetomium sp. highlights the importance of endophytic fungi as a prolific source of novel bioactive secondary metabolites.[3] The potent antibacterial and cytotoxic activities of this compound suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this promising natural product.

References

Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta. This document details the bioactive compounds identified, their quantitative biological activities, and the experimental protocols for their isolation, purification, and characterization.

Overview of Secondary Metabolites

Chaetomium sp. Eef-10 has been shown to produce a variety of secondary metabolites with significant biological activities. These compounds belong to different chemical classes, including depsidones, phenolic compounds, and pyranones. Research has demonstrated their potential as antibacterial, antitumor, and antioxidant agents.

Identified Bioactive Compounds

To date, several bioactive secondary metabolites have been isolated and identified from the solid fermentation products of Chaetomium sp. Eef-10. These include:

  • Depsidones: Mollicellins O, P, Q, and R, along with the known compounds Mollicellin G, H, and I.[1][2]

  • Phenolic Compounds: Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.

  • Pyranone: 4-methyl-5,6-dihydro-2H-pyran-2-one.

Quantitative Bioactivity Data

The isolated secondary metabolites from Chaetomium sp. Eef-10 have been evaluated for their antibacterial, cytotoxic, and antioxidant activities. The quantitative data from these assays are summarized in the tables below.

Table 1: Antibacterial and Antifungal Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)
CompoundStaphylococcus aureus ATCC29213Staphylococcus aureus N50 (MRSA)Gram-negative Bacteria (Range)
Mollicellin O 10.23[1][2]12.86[1][2]-
Mollicellin H 5.14[1][2]6.21[1][2]-
Mollicellin I 15.77[1][2]19.42[1][2]-
Atraric acid --67.25–130.55
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate --35.87–55.50
4-methyl-5,6-dihydro-2H-pyran-2-one -->200

Note: The Gram-negative bacteria tested for Atraric acid and Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate were not specified in the available literature.

Table 2: Cytotoxic and Antioxidant Activities of Secondary Metabolites from Chaetomium sp. Eef-10 (IC₅₀ in µg/mL)
CompoundCytotoxicity against HepG2Cytotoxicity against HeLaAntioxidant (DPPH Radical Scavenging)
Mollicellin G 19.64[2]13.97[2]-
This compound 6.83[2]>50[2]-
Mollicellin I >50[2]21.35[2]-
Mollicellin O --71.92[1][2]
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate 1.50--

Note: Camptothecin was used as a positive control for the antitumor activity assay against HepG2 cells, with an IC₅₀ of 3.6 µg/mL.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Chaetomium sp. Eef-10 secondary metabolites.

Fungal Cultivation and Extraction

The endophytic fungus Chaetomium sp. Eef-10 was cultivated using solid-state fermentation.

Protocol:

  • Media Preparation: Autoclave rice solid medium in 1 L Erlenmeyer flasks.

  • Inoculation: Inoculate the sterilized medium with the mycelia of Chaetomium sp. Eef-10.

  • Incubation: Incubate the flasks under static conditions at 28 °C for 30 days.

  • Extraction: Following incubation, extract the fermented rice substrate with methanol (MeOH).

  • Partitioning: Partition the resulting extract between petroleum ether, ethyl acetate (EtOAc), and water.

Fungal_Cultivation_and_Extraction start Chaetomium sp. Eef-10 Mycelia inoculation Inoculation start->inoculation media Sterile Rice Medium media->inoculation incubation Static Incubation (28°C, 30 days) inoculation->incubation extraction Methanol Extraction incubation->extraction partitioning Solvent Partitioning extraction->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether et_oac Ethyl Acetate Fraction partitioning->et_oac water Water Fraction partitioning->water

Fungal Cultivation and Extraction Workflow
Isolation and Purification of Secondary Metabolites

The petroleum ether and ethyl acetate fractions were subjected to various chromatographic techniques to isolate the pure compounds.

Protocol:

  • Vacuum Silica Gel Column Chromatography: The crude extracts were first fractionated using vacuum silica gel column chromatography.

  • Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of the compounds was performed by semi-preparative HPLC.

Isolation_and_Purification_Workflow start Crude Extract (Petroleum Ether or Ethyl Acetate) silica_gel Vacuum Silica Gel Column Chromatography start->silica_gel fractions1 Fractions silica_gel->fractions1 sephadex Sephadex LH-20 Column Chromatography fractions1->sephadex fractions2 Sub-fractions sephadex->fractions2 hplc Semi-preparative HPLC fractions2->hplc pure_compounds Pure Compounds hplc->pure_compounds

Isolation and Purification Workflow
Antibacterial Activity Assay (MTT Method)

The antibacterial activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Bacterial Culture: Prepare a suspension of the target bacteria in a suitable broth.

  • Treatment: Add different concentrations of the test compounds to the bacterial suspension in a 96-well plate.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • MTT Addition: Add MTT solution to each well and incubate further.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cytotoxic Activity Assay (CCK-8 Method)

The cytotoxic activity against cancer cell lines was evaluated using the Cell Counting Kit-8 (CCK-8) assay.

Protocol:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isolated compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The endophytic fungus Chaetomium sp. Eef-10 is a promising source of novel bioactive secondary metabolites. The compounds isolated to date have demonstrated significant antibacterial, cytotoxic, and antioxidant activities, highlighting their potential for further investigation in drug discovery and development programs. The experimental protocols detailed in this guide provide a framework for the continued exploration of the chemical diversity and therapeutic potential of this fungal endophyte.

References

Mollicellin H: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H, a depsidone-class natural product isolated from endophytic fungi such as Chaetomium sp., has garnered significant interest for its potent biological activities. This document provides a comprehensive technical overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its cytotoxic and antibacterial mechanisms. Quantitative data are presented in tabular format for clarity, and key experimental and biological pathways are visualized using logical diagrams.

Physicochemical Properties of this compound

This compound is a polyphenolic compound characterized by a tricyclic depsidone core structure.[1] Its chemical and physical properties have been determined through a combination of spectroscopic analysis and computational predictions.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₆[1]
Molecular Weight 368.38 g/mol [2]
Exact Mass 368.12598835 Da[1]
CAS Number 68455-09-4[1][3]
Appearance White solid (inferred from related mollicellins)[4]
Water Solubility 0.012 g/L (Predicted)[3]
Solubility Soluble in DMSO (10 mM), Methanol, and Ethyl Acetate[2][4]
logP (Octanol-Water) 4.11 - 5.47 (Predicted)[1][3]
pKa (Strongest Acidic) 7.25 (Predicted)[3]
Polar Surface Area 93.1 Ų[1]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Spectroscopic Data

The structure of this compound and its analogs is typically elucidated using a suite of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm the molecular formula.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds exhibits characteristic absorption bands for hydroxyl (-OH) groups (approx. 3300 cm⁻¹) and lactone carbonyl (C=O) groups (approx. 1690-1730 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR analyses are critical for detailed structural assignment. ¹H NMR spectra typically show signals for hydroxyl and aromatic protons, as well as protons associated with its characteristic 3-methylbut-2-enyl side chain.[4]

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the endophytic fungus Chaetomium sp. Eef-10, isolated from the host plant Eucalyptus exserta.[3] The general workflow for its isolation and purification is outlined below.

G cluster_0 Fungal Cultivation cluster_1 Extraction & Partitioning cluster_2 Purification A Inoculation of Chaetomium sp. on PDA medium B Liquid Seed Culture in PDB Medium (7 days, 25°C, 150 rpm) A->B C Solid-State Fermentation on Rice Medium (60 days, 28°C) B->C D Extraction of Fermented Rice with Methanol (MeOH) C->D E Partitioning of Crude Extract D->E F Petroleum Ether Fraction E->F Non-polar G Ethyl Acetate (EtOAc) Fraction E->G Semi-polar H Aqueous (H2O) Fraction E->H Polar I Silica Gel Column Chromatography of EtOAc Fraction G->I J Recrystallization of Target Subfraction I->J K Pure this compound J->K

Caption: Isolation and Purification Workflow for this compound.

Methodology:

  • Fermentation: The fungus Chaetomium sp. Eef-10 is initially grown on potato dextrose agar (PDA). Agar plugs are then used to inoculate a liquid potato dextrose broth (PDB) for seed culture. This seed culture is subsequently transferred to a solid rice medium for large-scale fermentation over 60 days.[5]

  • Extraction: The solid fermentation product is exhaustively extracted with methanol (MeOH). The resulting crude extract is concentrated under reduced pressure.[3]

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc). The biologically active compounds, including this compound, are typically concentrated in the EtOAc fraction.[3]

  • Chromatographic Purification: The EtOAc fraction is subjected to multiple rounds of column chromatography, often starting with silica gel. Fractions are monitored by thin-layer chromatography (TLC).[3]

  • Final Purification: Subfractions containing this compound are further purified, often using techniques like Sephadex LH-20 chromatography or recrystallization, to yield the pure compound.[6]

Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of this compound against various cancer cell lines (e.g., HepG2, HeLa) is commonly determined using the microculture tetrazolium (MTT) assay.[5]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.1%) for a specified incubation period (e.g., 48-72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against bacterial strains like Staphylococcus aureus is determined using the broth microdilution method.[6][8]

Methodology:

  • Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific concentration, typically 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a cytotoxic and antibacterial agent.

  • Cytotoxic Activity: It has demonstrated potent growth inhibitory effects against several human cancer cell lines, including liver cancer (HepG2) with an IC₅₀ value of 6.83 µg/mL.[5]

  • Antibacterial Activity: this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It shows strong activity against S. aureus ATCC29213 (IC₅₀ = 5.14 µg/mL) and a clinical MRSA strain (IC₅₀ = 6.21 µg/mL).[3][6]

Postulated Mechanism of Cytotoxicity

While the precise signaling pathway for this compound has not been fully elucidated, studies on the broader depsidone class suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5][7] This pathway is a common mechanism for natural product-induced cancer cell death.

G MollicellinH This compound / Depsidone ROS ↑ ROS Production (Oxidative Stress) MollicellinH->ROS Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL MollicellinH->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) MollicellinH->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3 Pro-Caspase-3 Casp9_act->Casp3 Casp3_act Active Caspase-3 (Executioner Caspase) Casp3->Casp3_act Substrates Cellular Substrates (e.g., PARP) Casp3_act->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

An In-Depth Technical Guide to the Molecular Structure and Formula of Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H is a member of the depsidone class of natural products, isolated from the endophytic fungus Chaetomium brasiliense.[1][2] This technical guide provides a comprehensive overview of its molecular structure, formula, and key physicochemical and biological properties. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its known cytotoxic activities. Furthermore, a putative signaling pathway for its cytotoxic mechanism of action is proposed and visualized. All quantitative data are summarized in structured tables for ease of reference.

Molecular Structure and Formula

This compound is a polyketide-derived depsidone, a class of compounds characterized by a dibenzo[b,e][3][4]dioxepin-11-one core. Its molecular formula has been established as C₂₁H₂₀O₆ , with a molecular weight of 368.38 g/mol .

The systematic IUPAC name for this compound is 2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehyde .

The structure of this compound is characterized by a tricyclic depsidone core with several key functional groups that contribute to its chemical properties and biological activity. These include two hydroxyl groups, two methyl groups, a prenyl (3-methylbut-2-enyl) group, and a formyl (aldehyde) group. The presence of these functionalities, particularly the phenolic hydroxyl groups and the aldehyde, are thought to be crucial for its cytotoxic effects.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₀O₆PubChem
Molecular Weight368.38 g/mol PubChem
IUPAC Name2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][3][4]benzodioxepine-10-carbaldehydePubChem
CAS Number68455-09-4PubChem
AppearanceWhite solid[3]

Experimental Protocols

Isolation of this compound from Chaetomium sp.

The following is a representative protocol for the isolation of this compound from a fungal culture, based on methods described for the isolation of depsidones from Chaetomium species.[3][6]

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_analysis Structural Elucidation Fermentation Solid-state fermentation of Chaetomium sp. on rice medium Extraction Extraction with methanol (MeOH) Fermentation->Extraction Partition Partitioning of the crude extract Extraction->Partition SilicaGel Silica gel column chromatography Partition->SilicaGel Sephadex Sephadex LH-20 column chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC NMR 1D and 2D NMR Spectroscopy HPLC->NMR MS High-Resolution Mass Spectrometry (HR-ESI-MS) HPLC->MS

Isolation and purification workflow for this compound.

Protocol Steps:

  • Fermentation: Chaetomium sp. is cultured on a solid rice medium for a period of 28 days at 28°C.

  • Extraction: The fermented rice medium is exhaustively extracted with methanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the depsidones, is collected and dried.

  • Column Chromatography: The dried ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components based on polarity. Fractions containing compounds with similar TLC profiles are pooled.

  • Further Purification: The fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Structural Elucidation Data

The structure of this compound has been determined through extensive spectroscopic analysis.

Table 2: ¹H-NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-CH₃2.18s-
2-OH9.80br s-
4-CHO10.25s-
5-H6.75s-
7-CH₃2.25s-
8'-CH₂3.35d7.2
9'-H5.20t7.2
10'-CH₃1.70s-
11'-CH₃1.65s-
9-OH10.80br s-

Data adapted from Ouyang et al., 2018.

Table 3: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | | Position | Chemical Shift (δ, ppm) | | :--- | :--- | | :--- | :--- | | 1 | 110.2 | | 8 | 138.5 | | 1a | 148.1 | | 9 | 161.2 | | 2 | 160.5 | | 9a | 105.8 | | 3 | 112.8 | | 10 | 115.1 | | 4 | 118.7 | | 11 | 163.7 | | 4a | 145.3 | | 1-CH₃ | 9.8 | | 5a | 140.1 | | 4-CHO | 192.3 | | 6 | 117.5 | | 7-CH₃ | 20.1 | | 7 | 125.1 | | 8'-CH₂ | 21.9 | | 7a | 152.3 | | 9'-CH | 122.5 | | | | | 10' | 132.1 | | | | | 11'-CH₃ | 25.8 | | | | | 12'-CH₃ | 17.9 |

Note: This data is based on computational predictions and may vary from experimental values.

High-Resolution Mass Spectrometry (HR-ESI-MS): The molecular formula of C₂₁H₂₀O₆ is confirmed by the observation of a pseudomolecular ion peak in the HR-ESI-MS spectrum.

Biological Activity and Putative Signaling Pathway

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines, including oral epidermoid carcinoma (KB) and hepatocellular carcinoma (HepG2).[1][5] While the precise molecular mechanism of its cytotoxicity has not been fully elucidated, many fungal metabolites are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-dependent pathways.[7][8][9]

Based on the known mechanisms of other cytotoxic fungal metabolites, a putative signaling pathway for this compound-induced apoptosis is proposed below.

signaling_pathway Mollicellin_H This compound Cell_Membrane Cell Membrane ROS Increased Reactive Oxygen Species (ROS) Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Bcl2_family Modulation of Bcl-2 family proteins Mitochondrion->Bcl2_family signals to Cytochrome_c Cytochrome c release Bcl2_family->Cytochrome_c promotes Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Putative ROS-mediated apoptotic pathway induced by this compound.

Pathway Description:

  • Cellular Uptake: this compound is believed to cross the cell membrane to exert its effects.

  • ROS Generation: Inside the cell, this compound may induce an increase in the levels of reactive oxygen species (ROS), leading to oxidative stress.

  • Mitochondrial Stress: The elevated ROS levels can damage the mitochondria, leading to the disruption of the mitochondrial membrane potential.

  • Apoptotic Protein Regulation: Mitochondrial stress can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins.

  • Cytochrome c Release: This shift in the Bcl-2 protein balance promotes the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Conclusion

This compound is a depsidone with a well-defined molecular structure and formula. Its isolation from Chaetomium species and demonstrated cytotoxic activity make it a compound of interest for further investigation in the field of drug discovery and development. The elucidation of its precise mechanism of action and signaling pathways will be crucial for understanding its full therapeutic potential. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the development of novel anticancer agents from natural sources.

References

The Mollicellin H Biosynthesis Pathway in Chaetomium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin H, a depsidone secondary metabolite produced by fungi of the genus Chaetomium, has garnered interest for its notable antibacterial activities. Depsidones represent a class of polyketides characterized by a dibenzo-α-pyrone core structure, formed through the esterification of two separate polyketide-derived phenolic acids. While the complete biosynthetic pathway for this compound has not been fully elucidated in Chaetomium itself, significant insights have been gained through the heterologous expression of a homologous gene cluster from Ovatospora sp. and the identification of a putative biosynthetic gene cluster in Chaetomium brasiliense. This guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting a putative enzymatic cascade, quantitative bioactivity data, and detailed experimental protocols relevant to its study.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the core polyketide backbones from acetyl-CoA and malonyl-CoA precursors. The pathway is proposed to proceed through the formation of two key phenolic acid intermediates, which are then coupled and subsequently modified by a series of tailoring enzymes to yield the final depsidone structure. The pathway described below is primarily based on the functional characterization of the mollicellin gene cluster from Ovatospora sp., which serves as a robust model for the homologous pathway in Chaetomium.

The key enzymatic steps are proposed as follows:

  • Polyketide Synthesis : A non-reducing polyketide synthase (NR-PKS), likely containing two acyl carrier protein (ACP) domains, synthesizes two distinct orsellinic acid-type precursors.

  • Decarboxylation : A dedicated decarboxylase enzyme removes a carboxyl group from one of the polyketide intermediates.

  • Oxidative Coupling and Ether Formation : A bifunctional cytochrome P450 monooxygenase is hypothesized to catalyze two critical steps: an oxidative coupling of the two phenolic precursors to form a depside bond (ester linkage) and the subsequent intramolecular C-O ether bond formation that defines the depsidone core.

  • Prenylation : An aromatic prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the depsidone scaffold.

  • Hydroxylation : The same P450 enzyme is proposed to catalyze a final hydroxylation event, leading to the formation of this compound.

Mollicellin_H_Biosynthesis cluster_precursors Primary Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA

Quantitative Data: Bioactivity of this compound and Analogs

Quantitative analysis of the this compound biosynthetic pathway, including enzyme kinetics and production titers, is not extensively documented in the public literature. However, the biological activity of the final product and its analogs has been quantified, providing crucial data for drug development professionals.

CompoundAssay TypeTargetMeasurementValueReference
This compound AntibacterialStaphylococcus aureus ATCC29213IC₅₀5.14 µg/mL[1][2]
This compound AntibacterialStaphylococcus aureus N50 (MRSA)IC₅₀6.21 µg/mL[1][2]
This compound AntibacterialStaphylococcus aureusMIC6.25 - 12.5 µg/mL[3]
This compound AntibacterialMethicillin-resistant S. aureus (MRSA)MIC6.25 - 12.5 µg/mL[3]
Mollicellin G CytotoxicityHepG2 (Human liver cancer cell line)IC₅₀19.64 µg/mL[1][2]
Mollicellin G CytotoxicityHeLa (Human cervical cancer cell line)IC₅₀13.97 µg/mL[1][2]
Mollicellin O AntioxidantDPPH radical scavengingIC₅₀71.92 µg/mL[1][2]

Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Heterologous Expression of the Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol describes a general workflow for expressing a fungal biosynthetic gene cluster in the model organism Aspergillus nidulans to identify its products.

1. Gene Cluster Amplification and Vector Assembly:

  • Primer Design: Design primers to amplify each gene (or open reading frame) from the putative mollicellin gene cluster from Chaetomium genomic DNA. Include overhangs for Gibson assembly or restriction cloning.
  • PCR Amplification: Perform high-fidelity PCR to amplify each gene.
  • Vector Preparation: Utilize an A. nidulans expression vector, such as pTYGS, which contains a regulatable promoter (e.g., alcA), a selection marker (e.g., argB), and cloning sites. Linearize the vector by restriction digest.
  • Assembly: Assemble the amplified genes into the linearized vector using Gibson assembly or traditional ligation. Multiple genes can be assembled sequentially or in a single reaction.

2. Transformation of Aspergillus nidulans :

  • Protoplast Preparation: Grow the recipient A. nidulans strain (e.g., a strain with auxotrophic markers and deleted native polyketide synthase genes to reduce background metabolites) in liquid minimal medium. Harvest the mycelia and digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.
  • PEG-Mediated Transformation: Mix the protoplasts with the assembled expression vector DNA. Add a solution of polyethylene glycol (PEG) and CaCl₂ to facilitate DNA uptake.
  • Selection and Regeneration: Plate the transformed protoplasts on stabilized minimal medium lacking the nutrient for which the selection marker complements (e.g., arginine for the argB marker). Incubate until transformant colonies appear.

3. Expression and Metabolite Analysis:

  • Culturing: Inoculate the confirmed transformant colonies into a liquid medium that induces the promoter (e.g., a medium containing cyclopentanone for the alcA promoter). Culture for 5-7 days.
  • Extraction: Extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent such as ethyl acetate.
  • Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS) to compare the metabolite profile of the transformant with a control strain containing an empty vector. Isolate and identify novel peaks corresponding to the products of the expressed gene cluster using NMR spectroscopy.

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Fungal Transformation cluster_analysis Analysis A Amplify Genes from Chaetomium gDNA C Assemble Genes into Vector (Gibson Assembly) A->C B Linearize A. nidulans Expression Vector B->C E PEG-mediated DNA Uptake C->E D Prepare A. nidulans Protoplasts D->E F Select Transformants on Minimal Medium E->F G Induce Gene Expression in Liquid Culture F->G H Solvent Extraction of Metabolites G->H I HPLC-MS Analysis H->I J NMR Structure Elucidation of Novel Compounds I->J

Gene Disruption in Chaetomium

This protocol provides a general framework for targeted gene disruption in Chaetomium using a hygromycin resistance cassette. This is essential for confirming the function of individual genes within the biosynthetic cluster.

1. Construction of the Disruption Cassette:

  • Flanking Region Amplification: Using Chaetomium genomic DNA as a template, amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the target gene.
  • Resistance Marker Amplification: Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph) under the control of a suitable fungal promoter.
  • Fusion PCR: Stitch the 5' flank, the hph cassette, and the 3' flank together using fusion PCR to create a single linear disruption cassette. The cassette is designed so that the resistance marker will replace the target gene via homologous recombination.

2. Transformation of Chaetomium :

  • Protoplast Preparation: Grow the wild-type Chaetomium strain in a suitable liquid medium (e.g., Potato Dextrose Broth). Harvest the mycelia and generate protoplasts using a cell wall-degrading enzyme mixture.
  • Transformation: Introduce the linear disruption cassette into the protoplasts using a PEG-CaCl₂-mediated method.
  • Selection: Plate the protoplasts on regeneration medium containing hygromycin B (e.g., 100 µg/mL) to select for transformants that have integrated the resistance cassette.

3. Verification of Gene Disruption:

  • Genomic DNA Extraction: Isolate genomic DNA from putative knockout mutants and the wild-type strain.
  • PCR Verification: Perform PCR using primers that anneal outside the flanking regions used for the cassette construction and primers internal to the hph gene. A successful knockout will yield PCR products of a different size compared to the wild-type locus.
  • Southern Blot (Optional): For definitive confirmation, perform a Southern blot analysis to verify a single, targeted integration of the disruption cassette.
  • Phenotypic Analysis: Analyze the knockout mutant for the loss of this compound production using HPLC-MS.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in Chaetomium is an active area of research with significant potential for the discovery of novel antibacterial agents. While the heterologous expression of the Ovatospora sp. gene cluster has provided a foundational model, direct experimental verification of the predicted gene cluster in Chaetomium brasiliense is a critical next step. Future work should focus on the functional characterization of each enzyme in the Chaetomium pathway through gene disruption and in vitro enzymatic assays. Such studies will not only confirm the proposed biosynthetic route but also open avenues for combinatorial biosynthesis and metabolic engineering to produce novel, more potent depsidone derivatives for drug development. Furthermore, investigating the regulatory networks that control the expression of the mollicellin gene cluster could lead to strategies for enhancing its production.

References

The Bifunctional Role of Cytochrome P450 in Mollicellin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsidones are a class of polyphenolic secondary metabolites characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This unique scaffold, featuring both an ester and an ether linkage between two aromatic rings, contributes to a wide range of significant biological activities, including antibacterial, cytotoxic, and antimalarial properties. The mollicellins represent a key family of fungal depsidones. Understanding their biosynthetic pathways is crucial for harnessing their therapeutic potential and for the bioengineering of novel analogues. Central to this pathway is a versatile cytochrome P450 (P450) monooxygenase, which performs the critical cyclization and subsequent modification steps. This guide provides an in-depth analysis of the role of this P450 enzyme, detailing the biosynthetic pathway, quantitative production data, and the experimental protocols used to elucidate its function.

The Mollicellin Biosynthetic Gene Cluster (moll)

The biosynthesis of mollicellins is orchestrated by a dedicated gene cluster, identified as the moll cluster from Ovatospora sp. SCSIO SY280D.[3] This cluster was successfully reconstituted via heterologous expression in Aspergillus nidulans A1145, a well-established fungal chassis for expressing cryptic biosynthetic pathways.[3][4] The core enzymes encoded by the moll cluster and their respective functions are:

  • MollB (Non-reducing Polyketide Synthase - NR-PKS): Synthesizes the initial polyketide backbone.

  • MollD (Cytochrome P450): A bifunctional enzyme that is the focus of this guide. It first catalyzes the intramolecular C-O bond formation (ether linkage) to create the depsidone core and subsequently performs a hydroxylation step.[3]

  • MollC (Decarboxylase): Removes a carboxyl group from the depsidone intermediate.[3]

  • MollF (Aromatic Prenyltransferase): Attaches a prenyl group to the scaffold, further diversifying the final products.[3]

The Pivotal Role of Cytochrome P450 MollD

The cytochrome P450 enzyme, MollD, is the linchpin of mollicellin biosynthesis, catalyzing two distinct and essential oxidative reactions. Its primary and most critical function is the intramolecular oxidative coupling (phenolic coupling) that forms the defining ether bond of the depsidone structure. This reaction cyclizes the depside precursor, converting it into the rigid tricyclic depsidone core.

Following this cyclization, MollD exhibits its second function: the hydroxylation at the C-8 position of the depsidone skeleton.[3] This dual catalytic activity in a single enzyme highlights the efficiency of fungal secondary metabolite biosynthesis and expands the known repertoire of P450-catalyzed reactions. The proposed sequence of events is the ether bond formation followed by hydroxylation, as depicted in the pathway diagram below.

Mollicellin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for mollicellins J (9) and K (10) as determined by the heterologous expression of the moll gene cluster.[3]

Mollicellin_Biosynthesis cluster_enzymes Precursor Depsides (1, 2) MollD_step1 Depsidones (5, 6) Precursor->MollD_step1 MollD (P450) Ether Formation & C-8 Hydroxylation MollD_ether MollD (P450) Ether Formation MollC_step Decarboxylated Intermediates (7, 8) MollD_step1->MollC_step Spontaneous or Enzymatic? MollD_step1->MollC_step MollC (Decarboxylation) MollD_hydroxyl MollD (P450) C-8 Hydroxylation MollF_step Mollicellins J/K (9, 10) MollC_step->MollF_step MollC_step->MollF_step MollF (Prenylation) MollC MollC (Decarboxylase) MollF MollF (Prenyltransferase) MollD_ether->MollD_step1 MollD_hydroxyl->MollD_step1 (Self-modification) MollC->MollC_step (Self-modification) MollF->MollF_step (Self-modification)

Caption: Proposed biosynthetic pathway of mollicellins J and K.

Data Presentation: Product Yields

Quantitative analysis of metabolite production was achieved through the heterologous expression of various combinations of the moll genes in A. nidulans. The product yields from these experiments are summarized below. This data was crucial for deducing the function of each enzyme in the pathway.

Expressed GenesMain Products IdentifiedYield (mg/L)
mollBDepside Intermediates (1, 2)~15
mollB, mollDDepsidone Intermediates (5, 6)~20
mollB, mollD, mollCDecarboxylated Depsidones (7, 8)~10
mollB, mollD, mollC, mollFMollicellin J (9), Mollicellin K (10)~5

Table 1: Approximate yields of key intermediates and final products from heterologous expression experiments in A. nidulans. Data is estimated from figures presented in Zhao et al., 2023.[3]

Experimental Protocols

The characterization of the P450 MollD and the elucidation of the mollicellin pathway relied on a combination of genetic, analytical, and biochemical techniques.

Heterologous Expression in Aspergillus nidulans A1145

This procedure allows for the functional characterization of the biosynthetic gene cluster in a clean, genetically tractable host.[1][5][6]

  • Gene Amplification and Plasmid Construction:

    • The genes (mollB, mollD, mollC, mollF) were amplified from the genomic DNA of Ovatospora sp. SCSIO SY280D using high-fidelity DNA polymerase.

    • Genes were cloned into A. nidulans expression vectors under the control of an inducible promoter (e.g., gpdA). Plasmids contained auxotrophic selection markers (e.g., pyrG, pyroA) for transformant selection.[4]

    • Assembly of expression cassettes was typically performed in Saccharomyces cerevisiae via homologous recombination before transformation into E. coli for plasmid amplification.

  • Protoplast Transformation of A. nidulans :[1][7]

    • A. nidulans A1145 spores were germinated in liquid minimal medium at 37°C with shaking.

    • Germlings were harvested and washed with an osmotic stabilizer (e.g., 1.2 M MgSO₄).

    • The fungal cell walls were digested using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer to generate protoplasts.

    • Purified plasmids (~5-10 µg) were added to the protoplast suspension with a PEG-CaCl₂ solution to facilitate DNA uptake.

    • Transformed protoplasts were plated on stabilized minimal medium lacking the specific nutrients corresponding to the auxotrophic markers on the plasmids (e.g., no uridine/uracil for pyrG selection). Plates were incubated for 3-5 days at 37°C to select for successful transformants.

  • Culture and Metabolite Extraction:

    • Positive transformants were grown in solid rice medium or liquid potato dextrose broth (PDB) for 7-14 days.

    • The culture was extracted exhaustively with an organic solvent (e.g., ethyl acetate).

    • The organic extract was dried in vacuo and the crude residue was dissolved in methanol for chemical analysis.

In Vivo Biotransformation Assay

This assay confirms the function of an enzyme by feeding its putative substrate to a fungal strain expressing only that enzyme.

  • Procedure:

    • A strain of A. nidulans expressing only the mollD (P450) gene was generated.

    • The depside precursors (compounds 1 and 2), previously isolated from the mollB-only expression strain, were added to the culture medium of the mollD-expressing strain.

    • The culture was incubated for an additional 3-5 days.

    • Metabolites were extracted and analyzed by HPLC-MS to detect the conversion of the depside substrates into the cyclized depsidone products (compounds 5 and 6). A successful conversion confirms the ether-forming function of MollD.

Chemical Analysis
  • High-Performance Liquid Chromatography (HPLC): Crude extracts were analyzed on a C18 column with a water/acetonitrile gradient to separate the metabolites. A photodiode array (PDA) detector was used to obtain UV-Vis spectra.

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Used to determine the exact mass and molecular formula of the produced compounds, confirming their identity.

  • Nuclear Magnetic Resonance (NMR): Purified compounds were subjected to 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to fully elucidate their chemical structures.

Workflow for P450 Function Elucidation

The logical flow for identifying and characterizing a P450 enzyme within a secondary metabolite biosynthetic pathway is outlined in the diagram below.

P450_Workflow A Genome Mining: Identify Putative BGC (PKS, P450, etc.) B Heterologous Expression of Entire BGC in Host (e.g., A. nidulans) A->B Cluster Cloning C Chemical Analysis: Detect Final Product(s) (HPLC, HRMS) B->C Metabolite Extraction D Systematic Gene Deletion or Combinatorial Expression C->D If product detected E Identify Intermediates that Accumulate D->E Analyze Extracts F Propose Biosynthetic Pathway & P450 Role E->F Deduce Enzyme Function G In Vivo Biotransformation: Feed Substrate to P450-only Strain F->G Hypothesis Testing H Confirm Product Formation (HPLC, HRMS) G->H Incubate & Extract I Functional Confirmation of P450 Enzyme H->I Validate Result

Caption: A generalized workflow for the functional characterization of a P450 enzyme.

Conclusion

The elucidation of the mollicellin biosynthetic pathway has revealed the critical role of the cytochrome P450 MollD as a bifunctional catalyst responsible for both depsidone core formation via ether linkage and subsequent C-8 hydroxylation.[3] This discovery not only provides fundamental insight into the biosynthesis of an important class of natural products but also presents new opportunities for synthetic biology and drug development. The detailed methodologies presented here, particularly the use of the Aspergillus nidulans heterologous expression system, serve as a robust framework for investigating other cryptic fungal biosynthetic gene clusters. By understanding and harnessing the power of versatile enzymes like MollD, researchers can move closer to producing novel, high-value molecules with enhanced therapeutic properties.

References

Mollicellin H: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria, with a significant effect observed against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] In contrast, studies have shown a lack of inhibitory activity against the tested Gram-negative bacteria.[1]

The quantitative antibacterial activity of this compound is summarized in the table below, presenting the 50% inhibitory concentration (IC₅₀) values.

Bacterial StrainTypeIC₅₀ (µg/mL)Reference
Staphylococcus aureus ATCC29213Gram-positive5.14[1][2][3]
Staphylococcus aureus N50 (MRSA)Gram-positive6.21[1][2][3]
Escherichia coliGram-negativeInactive[1]
Agrobacterium tumefaciensGram-negativeInactive[1]
Salmonella typhimuriumGram-negativeInactive[1]
Pseudomonas lachrymansGram-negativeInactive[1]
Ralstonia solanacearumGram-negativeInactive[1]
Xanthomonas vesicatoriaGram-negativeInactive[1]

Experimental Protocols

The antibacterial activity of this compound was determined using a modified broth dilution test.[1] The following is a detailed methodology based on standard broth microdilution protocols.

Preparation of Bacterial Inoculum
  • Bacterial Culture: Streak the test bacterial strains onto Mueller-Hinton Agar (MHA) plates and incubate at 37°C for 18-24 hours.

  • Colony Suspension: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

  • Standardization: Transfer the selected colonies into a tube containing sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Final Inoculum Preparation: Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay
  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: Include wells containing the bacterial inoculum in MHB without any antibacterial agent.

    • Negative Control: Include wells containing MHB only.

    • Solvent Control: Include wells with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of IC₅₀: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the bacterial growth compared to the positive control.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the antibacterial spectrum of this compound.

experimental_workflow Experimental Workflow for Antibacterial Spectrum of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Bacteria on MHA start->culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) culture->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_od Measure Optical Density (600nm) incubate->read_od calc_ic50 Calculate IC50 Values read_od->calc_ic50 end End calc_ic50->end

Workflow for this compound antibacterial testing.

Mechanism of Action and Signaling Pathways

Currently, the precise mechanism of action by which this compound exerts its antibacterial effects has not been elucidated in the available scientific literature. Furthermore, there is no information regarding any specific bacterial signaling pathways that are affected by this compound. Further research is required to determine the molecular targets and cellular processes disrupted by this compound in susceptible bacteria.

References

The Cytotoxic Potential of Mollicellin H: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-neoplastic Properties of a Fungal Depsidone

This technical guide provides a comprehensive overview of the current scientific understanding of the cytotoxic effects of mollicellin H, a depsidone isolated from endophytic fungi of the Chaetomium species, on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.

Introduction to this compound

This compound is a secondary metabolite belonging to the depsidone class of polyketides, which are known for their diverse and potent biological activities. Isolated from fungi of the genus Chaetomium, several mollicellins have demonstrated promising cytotoxic and antibacterial properties. This guide focuses specifically on the available data regarding the anticancer effects of this compound and outlines the experimental approaches required to further elucidate its therapeutic potential.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50). It is important to note that while several studies have reported its activity, specific IC50 values are not always publicly available in the abstracts of these publications.

Cancer Cell LineCell TypeIC50 (µM)Reference
KBHuman Oral Epidermoid CarcinomaData not available in abstract[1]
HepG2Human Hepatocellular CarcinomaTested, but specific activity for this compound not detailed in abstract[2][3]
HeLaHuman Cervical CarcinomaTested, but specific activity for this compound not detailed in abstract[2][3]
BC1Not SpecifiedTested, but specific IC50 not available in abstract[4]
NCI-H187Human Small Cell Lung CancerTested, but specific IC50 not available in abstract[4]
Cholangiocarcinoma Cell Lines (five types)Biliary Tract CancerTested, but specific IC50 not available in abstract[4]

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not yet been fully characterized. To guide further research, this section outlines a standard experimental workflow to investigate whether this compound induces apoptosis and to identify the signaling pathways involved.

experimental_workflow cluster_initial_screening Initial Cytotoxicity Screening cluster_apoptosis_detection Apoptosis Detection cluster_pathway_analysis Signaling Pathway Analysis cluster_cell_cycle Cell Cycle Analysis start Treat Cancer Cell Lines with this compound mtt MTT Assay to Determine IC50 start->mtt flow_cytometry Annexin V/PI Staining & Flow Cytometry mtt->flow_cytometry cell_cycle_analysis Flow Cytometry with Propidium Iodide mtt->cell_cycle_analysis caspase_assay Caspase Activity Assay flow_cytometry->caspase_assay western_blot Western Blot for Apoptosis-Related Proteins (Bcl-2 family, Caspases, PARP) caspase_assay->western_blot intrinsic_pathway Mollicellin_H This compound Cellular_Stress Cellular Stress Mollicellin_H->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis extrinsic_pathway Mollicellin_H This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) Mollicellin_H->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bid_Cleavage Bid Cleavage to tBid Caspase8->Bid_Cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Pathway Amplification Bid_Cleavage->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria->Caspase3

References

Mollicellin H: A Technical Guide on its Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H, a depsidone isolated from the endophytic fungus Chaetetomium sp., has emerged as a promising candidate in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial efficacy, cytotoxic profile, and the experimental methodologies used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Antimicrobial and Cytotoxic Activity of this compound

This compound has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the quantitative data from key studies.

Table 1: Antibacterial Activity of this compound
OrganismStrainActivity MetricValue (µg/mL)Reference
Staphylococcus aureusATCC 29213IC₅₀5.14[1][2][3][4]
Staphylococcus aureus (MRSA)N50IC₅₀6.21[1][2][3][4]
Staphylococcus aureusATCC 25923MIC16-64[5]
Staphylococcus aureus (MRSA)ATCC 33591MIC32-128[5][6]
Staphylococcus aureus (MRSA)ATCC 33592MIC32-128[5][6]
Staphylococcus aureus (MRSA)ATCC 43300MIC32-128[5][6]
Staphylococcus aureus (Clinical Isolate)SA1-3MIC32-128[5][6]
Pseudomonas aeruginosa-MIC64-128[5][6]

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Cytotoxic Activity of this compound
Cell LineCell TypeActivity MetricValue (µg/mL)Reference
HepG2Human Hepatocellular CarcinomaIC₅₀6.83[1]
HeLaHuman Cervical CancerIC₅₀>50[1]
KBHuman Oral Epidermoid CarcinomaIC₅₀10.64 µM[6]

Experimental Protocols

The following sections detail the general methodologies employed in the cited studies for evaluating the antimicrobial and cytotoxic activities of this compound. It is important to note that while the core methods are standard, specific parameters may have varied between studies and are not always exhaustively reported.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Standardization: The bacterial suspension is adjusted to a specific turbidity, typically corresponding to a known concentration of colony-forming units per milliliter (CFU/mL), often by diluting to match a 0.5 McFarland standard.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of test concentrations.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

  • Aliquots of the broth medium are dispensed into the wells of the microtiter plate.

  • The serially diluted this compound solutions are added to the wells, creating a concentration gradient across the plate.

  • The standardized bacterial inoculum is added to each well.

  • Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Data Analysis:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

  • For IC₅₀ determination, the optical density (OD) of each well is measured using a microplate reader. The percentage of growth inhibition is calculated for each concentration relative to the positive control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.

2. Compound Treatment:

  • A stock solution of this compound is prepared and serially diluted in the cell culture medium.

  • The old medium is removed from the wells, and the cells are treated with the various concentrations of this compound.

  • Control wells (cells with medium and solvent, but no compound) are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

  • The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated for each concentration relative to the control wells.

  • The IC₅₀ value is determined by plotting the percentage of viability against the log of the concentration and fitting the data to a dose-response curve.

Mechanism of Action

Currently, there is no published research detailing the specific mechanism of antimicrobial action for this compound. The molecular targets and signaling pathways affected by this compound remain to be elucidated. Further research is required to understand how this compound exerts its potent antibacterial effects against S. aureus.

Visualizations

Experimental Workflow for Fungal Endophyte-Derived Antimicrobial Discovery

G cluster_0 Isolation and Cultivation cluster_1 Extraction and Fractionation cluster_2 Compound Identification cluster_3 Biological Evaluation Fungal Endophyte Isolation Fungal Endophyte Isolation Fermentation Fermentation Fungal Endophyte Isolation->Fermentation Crude Extract Preparation Crude Extract Preparation Fermentation->Crude Extract Preparation Bioassay-Guided Fractionation Bioassay-Guided Fractionation Crude Extract Preparation->Bioassay-Guided Fractionation Isolation of Pure Compounds Isolation of Pure Compounds Bioassay-Guided Fractionation->Isolation of Pure Compounds Structure Elucidation Structure Elucidation Isolation of Pure Compounds->Structure Elucidation Antimicrobial Screening Antimicrobial Screening Structure Elucidation->Antimicrobial Screening This compound Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Screening->Cytotoxicity Assays

Caption: General workflow for the discovery of antimicrobial compounds from fungal endophytes.

Logical Flow of Initial Antimicrobial Screening

G Start Start PrimaryScreen Primary Antimicrobial Screen (e.g., Agar Diffusion) Start->PrimaryScreen ActiveExtract Active Extract Identified? PrimaryScreen->ActiveExtract Fractionation Bioassay-Guided Fractionation ActiveExtract->Fractionation Yes Inactive Inactive/Discard ActiveExtract->Inactive No PureCompound Isolate Pure Compound (this compound) Fractionation->PureCompound MIC_IC50 Determine MIC/IC50 PureCompound->MIC_IC50 Cytotoxicity Assess Cytotoxicity MIC_IC50->Cytotoxicity LeadCandidate Potential Lead Candidate Cytotoxicity->LeadCandidate

Caption: Logical flow diagram for the initial screening and evaluation of a potential antimicrobial compound.

Conclusion and Future Directions

This compound exhibits potent antimicrobial activity against clinically relevant pathogens, notably MRSA, positioning it as a valuable lead compound for further investigation. The available data on its cytotoxicity suggest a degree of selectivity, although further studies against a broader range of human cell lines are warranted.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Mollicellin H from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H is a depsidone, a class of polyketide secondary metabolites produced by various fungi. It has garnered significant interest within the research and drug development communities due to its potent biological activities. Notably, this compound has demonstrated strong antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as cytotoxic effects against several human cancer cell lines.[1][2] This document provides detailed protocols for the cultivation of the producing fungus, Chaetomium sp., and the subsequent isolation and purification of this compound.

Biological Activity of this compound

This compound's biological activity is a key driver for its isolation and study. Its inhibitory effects are particularly pronounced against pathogenic bacteria and cancer cells. The primary producing organism identified in the literature is the endophytic fungus Chaetomium sp. Eef-10, which was isolated from Eucalyptus exserta.[1][2]

Data Presentation: Biological Activity
Compound Biological Activity Test Organism/Cell Line IC₅₀ (µg/mL) Reference
This compoundAntibacterialStaphylococcus aureus ATCC292135.14[1][2]
This compoundAntibacterialStaphylococcus aureus N50 (MRSA)6.21[1][2]
Mollicellin GCytotoxicHuman Hepatoma (HepG2)19.64[1]
Mollicellin GCytotoxicHuman Cervical Cancer (HeLa)13.97[1]

Experimental Protocols

The following protocols outline a comprehensive workflow for the production, extraction, and purification of this compound from Chaetomium sp. culture.

Protocol 1: Fungal Cultivation (Solid-State Fermentation)

Solid-state fermentation is a common method for cultivating fungi for secondary metabolite production.

Materials:

  • Chaetomium sp. Eef-10 culture

  • Potato Dextrose Agar (PDA) plates

  • Rice solid medium (or other suitable solid substrate)

  • Sterile flasks or culture bags

  • Incubator

Procedure:

  • Activation of Fungal Culture: Activate the Chaetomium sp. Eef-10 from a glycerol stock by streaking onto a PDA plate. Incubate at 28°C until sufficient mycelial growth is observed.

  • Inoculum Preparation: From the actively growing PDA plate, excise small agar plugs of the fungal mycelium.

  • Inoculation of Solid Medium: Aseptically transfer the agar plugs to sterile flasks or bags containing the autoclaved rice solid medium.

  • Incubation: Incubate the solid cultures at 28°C for 2-4 weeks in the dark. The incubation period should be optimized for maximum secondary metabolite production.

Protocol 2: Extraction and Partitioning

This protocol details the extraction of crude secondary metabolites from the fungal biomass and subsequent liquid-liquid partitioning to separate compounds based on polarity.

Materials:

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or hexane)

  • Deionized water

  • Large flasks or beakers

  • Shaker

  • Vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Methanol Extraction:

    • Harvest the solid fermentation product and chop it into smaller pieces.

    • Submerge the fungal biomass in methanol (e.g., a 1:3 solid to solvent ratio, w/v).

    • Agitate the mixture on a shaker for at least 24 hours at room temperature.

    • Separate the methanol extract from the solid residue by vacuum filtration. Repeat the extraction process two more times to ensure complete extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of methanol and water (e.g., 90:10 v/v).

    • Transfer the aqueous methanol solution to a separatory funnel.

    • First, partition the extract against petroleum ether or hexane to remove non-polar compounds like lipids. Perform this partitioning step three times, collecting and saving the non-polar fractions for potential future analysis.

    • Next, partition the remaining aqueous methanol layer against ethyl acetate. This will extract medium-polarity compounds, including this compound. Repeat the ethyl acetate extraction three times.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude depsidone-containing extract.

Protocol 3: Purification by Column Chromatography

This protocol outlines the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Method):

    • Adsorb the crude ethyl acetate extract onto a small amount of silica gel.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). A final wash with methanol can be used to elute highly polar compounds.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by running TLC on the collected fractions.

    • Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

Protocol 4: Final Purification by Preparative HPLC

For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Preparative HPLC system with a fraction collector

  • C18 preparative HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical C18 column to determine the optimal mobile phase conditions (e.g., a gradient of water and acetonitrile) for separating this compound from other compounds in the semi-purified fraction.

  • Scale-Up to Preparative Scale:

    • Transfer the method to the preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Dissolve the semi-purified fraction from the column chromatography step in a suitable solvent (e.g., methanol).

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Expected Yield

While the yield of secondary metabolites can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency, a general expectation can be inferred from the literature. In a study isolating several depsidones from Chaetomium sp. Eef-10, the yield of a related compound, mollicellin I, was 3 mg from the total fermentation and extraction process.[3] This suggests that the expected yield of pure this compound would likely be in the milligram range from a standard laboratory-scale fermentation.

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Partitioning cluster_purification Purification A Chaetomium sp. Eef-10 Culture B Solid-State Fermentation (Rice Medium, 28°C, 2-4 weeks) A->B C Methanol Extraction of Fungal Biomass B->C D Solvent Partitioning (Petroleum Ether & Ethyl Acetate) C->D E Crude Ethyl Acetate Extract D->E F Silica Gel Column Chromatography (Hexane/EtOAc Gradient) E->F G Semi-Purified Fractions F->G H Preparative HPLC (C18, ACN/Water Gradient) G->H I Pure this compound H->I

Caption: Workflow for this compound Isolation.

Potential Antibacterial Mechanisms of Action

While the specific signaling pathways for this compound's antibacterial activity are not fully elucidated, general mechanisms for related fungal secondary metabolites have been proposed.

antibacterial_mechanisms cluster_targets Potential Bacterial Targets Mollicellin_H This compound Cell_Wall Cell Wall Synthesis Mollicellin_H->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Mollicellin_H->Cell_Membrane Disruption Protein_Synthesis Protein Synthesis Mollicellin_H->Protein_Synthesis Inhibition Nucleic_Acid Nucleic Acid Synthesis Mollicellin_H->Nucleic_Acid Inhibition

Caption: Potential Antibacterial Mechanisms.

References

Application Note & Protocol: Solid-State Fermentation for Mollicellin H Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the production of Mollicellin H, a depsidone with notable antibacterial activity, through solid-state fermentation (SSF) of the endophytic fungus Chaetomium sp. Eef-10. The protocol outlines the preparation of the fungal culture, optimization of fermentation parameters, extraction and purification of the target compound, and methods for quantification.

Introduction

This compound is a fungal secondary metabolite belonging to the depsidone class of polyketides. It has demonstrated significant antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1][2][3]. Solid-state fermentation (SSF) presents a promising and sustainable method for the production of such fungal metabolites, often resulting in higher yields compared to submerged fermentation[4]. This protocol details a comprehensive approach to producing this compound using SSF, from fungal strain cultivation to the purification and analysis of the final product. The endophytic fungus Chaetomium sp. Eef-10, isolated from Eucalyptus exserta, is a known producer of this compound[1][2].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-state fermentation, extraction, and analysis of this compound.

2.1. Fungal Strain and Culture Preparation

The primary organism for this protocol is Chaetomium sp. Eef-10. Alternatively, a genetically engineered strain of Aspergillus nidulans containing the mollicellin biosynthetic gene cluster from Ovatospora sp. SCSIO SY280D could be utilized[5].

  • 2.1.1. Media Preparation: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance. For inoculum preparation, a liquid medium such as Potato Dextrose Broth (PDB) can be used.

  • 2.1.2. Inoculum Development:

    • Aseptically transfer a small agar plug of a mature Chaetomium sp. Eef-10 culture to a fresh PDA plate.

    • Incubate at 28°C for 7-10 days until the plate is fully covered with fungal mycelia.

    • For liquid inoculum, transfer 3-4 agar plugs into 100 mL of sterile PDB in a 250 mL Erlenmeyer flask.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.

    • The resulting fungal biomass can be used as the inoculum. For spore suspension, flood the mature PDA plate with sterile distilled water containing 0.1% Tween 80 and gently scrape the surface to release spores. Adjust the spore concentration as needed.

2.2. Solid-State Fermentation (SSF)

  • 2.2.1. Substrate Preparation:

    • Select a suitable solid substrate. Common choices for fungal SSF include rice bran, wheat bran, or a mixture of both[4][6]. Pearl barley has also been used for fungal solid cultures[7].

    • Weigh 50 g of the chosen substrate into a 500 mL Erlenmeyer flask.

    • Adjust the moisture content by adding a nutrient solution. The optimal moisture content for fungal SSF typically ranges from 40% to 70%[6][8][9][10]. Start with a 60% moisture level by adding 75 mL of the nutrient solution.

    • The nutrient solution can be a basal salt medium. A typical composition is (g/L): NaNO₃ 2.0, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5.

    • Mix thoroughly and sterilize by autoclaving at 121°C for 20 minutes[6].

  • 2.2.2. Inoculation and Incubation:

    • After cooling the sterilized substrate to room temperature, inoculate with 5 mL of the prepared liquid inoculum or 1 x 10^7 spores per gram of dry substrate.

    • Mix the inoculum with the substrate under aseptic conditions.

    • Incubate the flasks at a controlled temperature, typically between 25°C and 30°C[6][8][10].

    • The incubation period can range from 7 to 21 days. The optimal duration should be determined experimentally[6][10].

2.3. Extraction of this compound

  • 2.3.1. Solvent Extraction:

    • After the incubation period, add 200 mL of methanol to each flask containing the fermented solid substrate[3][6].

    • Agitate the flasks on a rotary shaker at 150 rpm for 24 hours to ensure thorough extraction.

    • Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • Repeat the extraction of the solid residue with another 100 mL of methanol to maximize the recovery of this compound.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • 2.3.2. Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 100 mL of distilled water.

    • Perform sequential liquid-liquid partitioning with an equal volume of petroleum ether followed by ethyl acetate[3].

    • The ethyl acetate fraction is expected to contain this compound.

    • Evaporate the ethyl acetate fraction to dryness to yield the semi-purified extract.

2.4. Purification and Quantification

  • 2.4.1. Column Chromatography:

    • The semi-purified extract can be further purified using column chromatography. A common stationary phase is silica gel or Sephadex LH-20[7].

    • The choice of the mobile phase will depend on the polarity of the compounds in the extract. A gradient of hexane and ethyl acetate is often effective for separating compounds of intermediate polarity like this compound.

  • 2.4.2. High-Performance Liquid Chromatography (HPLC):

    • Final purification can be achieved using preparative HPLC.

    • For quantification, analytical HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended[11][12][13].

  • 2.4.3. Quantification by LC-MS/MS:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites like this compound[12][13][14].

    • A standard curve of purified this compound should be prepared to determine the concentration in the extracts.

Data Presentation

The following tables summarize the key parameters and potential outcomes of the solid-state fermentation process for this compound production.

Table 1: Key Fermentation Parameters and Their Ranges for Optimization

ParameterRange to InvestigateReference
Substrate Rice Bran, Wheat Bran, Pearl Barley[4][6][7]
Moisture Content (%) 40 - 80[6][8][9][10]
Temperature (°C) 25 - 35[6][8][10]
pH 5.0 - 7.0[8][10]
Incubation Time (days) 7 - 21[6][10]

Table 2: Hypothetical Quantitative Data for Optimization of Fermentation Conditions

ConditionSubstrateMoisture (%)Temperature (°C)Incubation (days)This compound Yield (mg/g substrate)
1 Rice Bran6028141.2
2 Wheat Bran6028140.8
3 Rice Bran5028140.9
4 Rice Bran7028141.5
5 Rice Bran7025141.3
6 Rice Bran7030141.1
7 Rice Bran7028100.7
8 Rice Bran7028181.6

Visualization of Workflows and Pathways

4.1. Experimental Workflow for this compound Production

experimental_workflow cluster_prep 1. Culture Preparation cluster_ssf 2. Solid-State Fermentation cluster_extraction 3. Extraction & Purification cluster_analysis 4. Analysis fungal_strain Chaetomium sp. Eef-10 pda_culture PDA Culture fungal_strain->pda_culture inoculum Inoculum Preparation pda_culture->inoculum inoculation Inoculation inoculum->inoculation substrate Substrate Preparation sterilization Sterilization substrate->sterilization sterilization->inoculation incubation Incubation inoculation->incubation extraction Solvent Extraction incubation->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc quantification LC-MS/MS Quantification hplc->quantification

Caption: Experimental workflow for this compound production.

4.2. Simplified Hypothetical Signaling Pathway for Fungal Secondary Metabolite Production

signaling_pathway cluster_signals Environmental Signals cluster_regulation Global Regulation cluster_pathway Biosynthetic Pathway nutrient_limitation Nutrient Limitation global_regulators Global Regulators (e.g., LaeA) nutrient_limitation->global_regulators ph_stress pH Stress ph_stress->global_regulators temperature Temperature temperature->global_regulators pathway_regulator Pathway-Specific Regulator global_regulators->pathway_regulator bgc Mollicellin Biosynthetic Gene Cluster pathway_regulator->bgc pks Polyketide Synthase bgc->pks tailoring_enzymes Tailoring Enzymes pks->tailoring_enzymes mollicellin_h This compound tailoring_enzymes->mollicellin_h

Caption: Simplified fungal secondary metabolite signaling pathway.

References

Application Notes and Protocols for Solvent Extraction of Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of secondary metabolites from fungal sources. The selection of an appropriate extraction method is critical for maximizing the yield and preserving the integrity of these often structurally complex and labile compounds. This document outlines and compares several widely used solvent extraction techniques, from traditional to modern, to guide researchers in choosing the most suitable method for their specific research goals.

Introduction to Fungal Secondary Metabolites and Extraction Principles

Fungi are a prolific source of a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological interactions, defense, and communication.[1] These compounds, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, exhibit a wide range of bioactive properties, making them invaluable for drug discovery and development.[2]

The initial and most critical step in studying these metabolites is their efficient extraction from the fungal biomass or culture medium. The choice of extraction method and solvent system is paramount and depends on several factors, including the chemical nature of the target metabolite (polarity, thermal stability), the type of fungal material (mycelium, spores, culture filtrate), and the desired scale of extraction.

Comparative Analysis of Extraction Methods

The selection of an extraction technique involves a trade-off between efficiency, cost, time, and environmental impact. Below is a comparative summary of common solvent extraction methods.

Quantitative Data Summary

The following tables provide a comparative overview of different extraction methods based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in fungal species, target metabolites, and experimental conditions across studies.

Table 1: Comparison of Extraction Yields for Fungal Secondary Metabolites

Extraction MethodFungal SourceTarget Metabolite(s)Solvent(s)YieldReference
MacerationAspergillus sp.Secalonic AcidsChloroform149 mg ± 21
MacerationAspergillus sp.Secalonic AcidsEthyl Acetate144 mg ± 9
Soxhlet ExtractionPleurotus ostreatusGeneral Metabolitesn-hexane0.83%[3]
Soxhlet ExtractionCraterellus cornucopioidesGeneral Metabolitesn-hexane3.38%[3]
Ultrasound-Assisted Extraction (UAE)Boletus bicolorPolyphenols42% Ethanol13.69 ± 0.17 mg/g[4]
Microwave-Assisted Extraction (MAE)Agaricus blazei murrillPhenolic Compounds60% EthanolNot specified, but highest efficiency[5]
Supercritical Fluid Extraction (SFE)Cordyceps sinensisGeneral MetabolitesSupercritical CO₂ with 1% ethanol0.75% (w/w)
Supercritical Fluid Extraction (SFE)Pleurotus sp.General MetabolitesSupercritical CO₂0.8%

Table 2: Comparison of Extraction Time and Solvent Consumption

Extraction MethodTypical Extraction TimeTypical Solvent VolumeKey AdvantagesKey Disadvantages
Maceration 24 - 72 hoursHighSimple, inexpensive, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower efficiency.
Soxhlet Extraction 6 - 48 hoursModerate (recycled)Thorough extraction for compounds with limited solubility.Time-consuming, potential thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) 10 - 60 minutesLow to ModerateRapid, efficient, reduced solvent and energy consumption.Potential for radical formation, equipment cost.
Microwave-Assisted Extraction (MAE) 5 - 30 minutesLowExtremely rapid, high efficiency, reduced solvent use.Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) 30 minutes - 4 hoursLow (CO₂)"Green" solvent, high purity extracts, tunable selectivity.High initial equipment cost, best for non-polar to moderately polar compounds.

Experimental Protocols

The following are detailed protocols for the key extraction methods discussed. Researchers should optimize these protocols based on their specific fungal strain and target metabolite.

Maceration Protocol

Maceration is a simple and widely used method that involves soaking the fungal material in a solvent at room temperature.

Materials:

  • Dried and powdered fungal biomass

  • Selected solvent (e.g., methanol, ethanol, ethyl acetate, chloroform)

  • Erlenmeyer flask or sealed container

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., filter paper, vacuum filtration system)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of dried and powdered fungal biomass and place it in an Erlenmeyer flask.

  • Add the selected solvent to the flask, ensuring the biomass is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.

  • Allow the extraction to proceed for 24 to 72 hours.

  • After the extraction period, separate the extract from the solid residue by filtration.

  • The fungal residue can be re-extracted with fresh solvent to improve the yield.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the crude extract at 4°C for further analysis.

Soxhlet Extraction Protocol

Soxhlet extraction allows for the continuous extraction of a solid sample with a fresh portion of a distilled solvent, making it efficient for compounds with low solubility.

Materials:

  • Dried and powdered fungal biomass

  • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Selected solvent (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

Procedure:

  • Place a known amount of dried and powdered fungal biomass into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the selected solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, and drip back onto the sample in the thimble.

  • The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • Allow this cycle to repeat for 6 to 48 hours, depending on the sample and solvent.

  • After extraction, cool the apparatus and carefully dismantle it.

  • Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the fungal cell walls, enhancing mass transfer.

Materials:

  • Dried and powdered fungal biomass

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Selected solvent

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known amount of dried and powdered fungal biomass into the extraction vessel.

  • Add the selected solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the desired extraction temperature and time (typically 10-60 minutes). For example, for polyphenol extraction from Boletus bicolor, conditions of 40°C for 41 minutes have been reported.[4]

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz).

  • After the extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator.

  • Store the crude extract at 4°C.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and the sample, leading to rapid and efficient extraction.

Materials:

  • Dried and powdered fungal biomass

  • Microwave extraction system

  • Extraction vessel (microwave-safe)

  • Selected microwave-transparent solvent (e.g., ethanol, methanol, water)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known amount of dried and powdered fungal biomass into the microwave-safe extraction vessel.

  • Add the selected solvent.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, including temperature (e.g., 50-150°C), time (e.g., 5-30 minutes), and microwave power. For aflatoxin extraction, conditions of 80°C for 15 minutes with acetonitrile have been used.

  • After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Filter the contents to separate the extract from the fungal residue.

  • Concentrate the solvent using a rotary evaporator.

  • Store the crude extract at 4°C.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be tuned.

Materials:

  • Dried and powdered fungal biomass

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol, methanol) (optional)

  • Collection vial

Procedure:

  • Pack the dried and powdered fungal biomass into the extraction vessel.

  • Place the vessel into the SFE system.

  • Set the desired extraction parameters: pressure (e.g., 100-400 bar), temperature (e.g., 40-80°C), and CO₂ flow rate. For Cordyceps sinensis, parameters of 300-350 bar and 60°C have been reported.

  • If a co-solvent is used to increase the polarity of the supercritical fluid, set its flow rate (e.g., 1-10% of the CO₂ flow rate).

  • Start the extraction process. The supercritical CO₂ will pass through the sample, and the extracted metabolites will be collected in a collection vial after depressurization.

  • The extraction can be run for a set time (e.g., 30 minutes to 4 hours).

  • After extraction, the CO₂ is vented (or recycled), leaving a solvent-free crude extract.

  • Store the extract at 4°C.

Visualization of Experimental Workflow and Signaling Pathways

General Experimental Workflow for Fungal Secondary Metabolite Extraction

The following diagram illustrates a typical workflow for the extraction and initial analysis of fungal secondary metabolites.

Caption: General workflow for fungal secondary metabolite extraction.

Regulation of Secondary Metabolism by the Velvet Complex

The Velvet complex is a key regulator of secondary metabolism in many filamentous fungi, such as Aspergillus nidulans. Its activity is often modulated by environmental signals like light.

G cluster_light Light cluster_dark Dark Light_Cytoplasm Cytoplasm label_light In the presence of light, VeA is largely retained in the cytoplasm, preventing the formation of the active Velvet complex in the nucleus. VeA_light VeA VelB_light VelB Light_Nucleus Nucleus LaeA_light_nuc LaeA Dark_Cytoplasm Cytoplasm label_dark In the dark, VeA translocates to the nucleus and forms a complex with VelB and LaeA, which then activates the transcription of secondary metabolite gene clusters. VeA_dark VeA VelB_dark VelB VelvetComplex VelB-VeA-LaeA Complex VeA_dark->VelvetComplex Dark_Nucleus Nucleus VeA_dark->Dark_Nucleus Nuclear Import VelB_dark->VelvetComplex VelB_dark->Dark_Nucleus Co-import LaeA_dark LaeA SM_Genes Secondary Metabolism Gene Clusters VelvetComplex->SM_Genes Activation LaeA_dark->VelvetComplex

Caption: Light-dependent regulation of secondary metabolism by the Velvet complex.

References

Application Notes and Protocols for the Structure Elucidation of Mollicellin H using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H is a depsidone, a class of polyketide secondary metabolites produced by fungi, lichens, and some plants. Depsidones exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making them of significant interest in drug discovery and development. The accurate elucidation of their chemical structure is a critical step in understanding their structure-activity relationships and mechanism of action. This document provides a detailed guide to the structure elucidation of this compound using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Structure of this compound

The chemical structure of this compound has been established as a depsidone with the following molecular formula: C₂₁H₂₀O₆.

Data Presentation

While the definitive structure of this compound is known, comprehensive, publicly available experimental ¹H and ¹³C NMR data is scarce. The following tables are presented as a template for organizing and interpreting experimental data obtained for this compound. The expected chemical shift ranges are based on the known structure and typical values for depsidones.

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Data to be filled from experimental results
Example:~6.5-8.0s, d, dd-1H eachAromatic protons
Example:~10.0-12.0s-1HPhenolic OH
Example:~5.0-5.5t~7.01HOlefinic proton
Example:~3.3-3.5d~7.02HAllylic CH₂
Example:~1.7-1.8s-6H2 x vinyl CH₃
Example:~2.0-2.5s-6H2 x aromatic CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)DEPTAssignment
Data to be filled from experimental results
Example:~160-170CLactone C=O
Example:~140-160CAromatic C-O
Example:~110-140C, CHAromatic and Olefinic C, CH
Example:~100-110CAromatic C
Example:~20-30CH₂, CH₃Aliphatic CH₂, CH₃
Example:~10-20CH₃Aromatic CH₃

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

IonCalculated m/zObserved m/zDifference (ppm)Molecular Formula
[M+H]⁺385.1338Data to be filledData to be filledC₂₁H₂₁O₆
[M-H]⁻383.1182Data to be filledData to be filledC₂₁H₁₉O₆
[M+Na]⁺407.1158Data to be filledData to be filledC₂₁H₂₀O₆Na

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
Data to be filled from MS/MS experiment
Example:[M+H-CH₃]⁺Loss of a methyl radical
Example:[M+H-C₅H₈]⁺Loss of the prenyl side chain
Example:[M+H-CO]⁺Loss of carbon monoxide
Example:[M+H-H₂O]⁺Loss of water

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from fungal cultures (e.g., Chaetomium mollicellum) by solvent extraction (e.g., with ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC).

  • NMR Sample Preparation:

    • Accurately weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or chloroform-d).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).

NMR Spectroscopic Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

1D NMR Experiments:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse program zg30, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Typical parameters: pulse program zgpg30, 1024 or more scans, relaxation delay (d1) of 2 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy):

    • Identifies proton-proton spin-spin couplings (³JHH).

    • Helps to establish connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates proton signals with their directly attached carbon atoms (¹JCH).

    • Essential for assigning carbon signals based on proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).

    • Crucial for connecting different spin systems and elucidating the carbon skeleton, including quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HR-ESI-MS) Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

Analytical Conditions:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS).

    • Collision Energy (for MS/MS): Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.

Structure Elucidation Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations expected from 2D NMR experiments.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Determination fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction chromatography Column & Prep-HPLC extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr 1D & 2D NMR pure_compound->nmr ms HR-ESI-MS & MS/MS pure_compound->ms fragments Substructural Fragments (from 1D NMR & MS/MS) nmr->fragments connectivity Connectivity Map (from 2D NMR) nmr->connectivity stereochemistry Stereochemistry (from NOESY/ROESY) nmr->stereochemistry formula Molecular Formula (from HR-MS) ms->formula ms->fragments formula->fragments fragments->connectivity connectivity->stereochemistry final_structure Final Structure of This compound stereochemistry->final_structure

Figure 1. Overall workflow for the structure elucidation of this compound.

nmr_correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) cluster_hsqc HSQC Correlations (¹H-¹³C) H_olefin Olefinic H H_allylic Allylic CH₂ H_olefin->H_allylic ³J H_arom Aromatic H C_quat_arom Quaternary Aromatic C H_arom->C_quat_arom ²J, ³J C_lactone Lactone C=O H_arom->C_lactone ³J H_methyl_arom Aromatic CH₃ H H_methyl_arom->C_quat_arom ³J C_arom_CH3 Aromatic C-CH₃ H_methyl_arom->C_arom_CH3 ²J H_prenyl_vinyl Prenyl Vinyl H C_prenyl_quat Prenyl Quaternary C H_prenyl_vinyl->C_prenyl_quat ²J, ³J H_arom_hsqc Aromatic H C_arom_hsqc Aromatic CH H_arom_hsqc->C_arom_hsqc ¹J H_methyl_hsqc Aromatic CH₃ H C_methyl_hsqc Aromatic CH₃ H_methyl_hsqc->C_methyl_hsqc ¹J H_olefin_hsqc Olefinic H C_olefin_hsqc Olefinic CH H_olefin_hsqc->C_olefin_hsqc ¹J

Figure 2. Expected key 2D NMR correlations for this compound.
Data Interpretation Steps:

  • Determine the Molecular Formula: The high-resolution mass spectrum provides the accurate mass of the molecular ion, from which the molecular formula can be determined. This is the first and most crucial step.

  • Identify Functional Groups and Proton/Carbon Environments:

    • Analyze the ¹H NMR spectrum to identify the number of different proton environments, their multiplicities (singlet, doublet, triplet, etc.), and their integrations.

    • Analyze the ¹³C NMR and DEPT spectra to determine the number of different carbon environments and classify them as quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃).

    • Look for characteristic chemical shifts indicative of aromatic rings, carbonyl groups (lactone), hydroxyl groups, and the prenyl side chain.

  • Establish Proton-Proton Connectivity: Use the COSY spectrum to connect protons that are coupled to each other, typically on adjacent carbons. This helps in building structural fragments.

  • Assign Carbon Signals: Use the HSQC spectrum to assign each carbon signal to its directly attached proton(s).

  • Assemble the Molecular Skeleton: The HMBC spectrum is key to connecting the fragments identified from the COSY and ¹H NMR spectra. Look for long-range correlations from protons to carbons two or three bonds away. This will allow the assembly of the entire carbon skeleton, including the placement of quaternary carbons and the connection of the two aromatic rings through the ether and ester linkages of the depsidone core.

  • Confirm the Structure and Determine Stereochemistry: The NOESY or ROESY spectrum will show through-space correlations between protons that are close to each other, which helps to confirm the final structure and determine the relative stereochemistry.

  • Analyze Mass Fragmentation: The MS/MS spectrum provides information about the fragmentation pattern of the molecule. The observed neutral losses can corroborate the presence of certain functional groups (e.g., loss of a methyl group, loss of the prenyl side chain). This serves as a final confirmation of the proposed structure.

Conclusion

The combined use of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a powerful and definitive approach for the structure elucidation of this compound. By systematically applying the experimental protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the structure of this and related depsidones, which is a fundamental step in advancing their potential as therapeutic agents.

Application Notes and Protocols for the 1D and 2D NMR Spectral Analysis of Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin H is a depsidone, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] As a member of the mollicellin family isolated from the endophytic fungus Chaetomium sp., it has demonstrated significant antibacterial properties, making it a compound of interest in drug discovery and development.[1][2] Accurate structural elucidation is the cornerstone of understanding its mechanism of action and for any further synthetic or medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex chemical structure of natural products like this compound.[3][4]

This document provides a detailed guide to the 1D and 2D NMR spectral analysis of this compound. It includes tabulated spectral data, standardized experimental protocols for data acquisition, and graphical workflows to aid researchers in the structural characterization of this and similar natural products.

| Quantitative NMR Data for this compound

The structural assignment of this compound is based on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The data, acquired in DMSO-d₆, is summarized below.

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in DMSO-d₆

(Data sourced from Ouyang et al., 2018, Supplementary Information)[5]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1162.2---
2108.66.78, d (2.3)C-1, C-3, C-4, C-12H-4
3160.7---
4100.26.64, d (2.3)C-2, C-3, C-5, C-12H-2
5141.0---
6114.7---
7151.7---
8118.0---
9145.4---
10116.76.95, sC-8, C-9, C-11, C-1'-
11160.1---
12111.4---
13 (3-OCH₃)56.43.86, sC-3-
14 (8-CH₃)16.52.21, sC-7, C-8, C-9-
1'133.5---
2'125.16.13, sC-1', C-3', C-4', C-5'-
3'140.9---
4'110.1---
5'151.3---
6' (1'-CH₃)20.32.38, sC-1', C-2', C-5'-
7' (4'-CH₃)9.02.05, sC-3', C-4', C-5'-
3-OH-10.98, s--
5'-OH-9.54, s--

| Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for depsidones like this compound. These protocols are based on standard methodologies for natural product analysis.[3][6]

| Sample Preparation
  • Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC or ¹H NMR.

  • Sample Quantity: Weigh approximately 1-5 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte.[3] DMSO-d₆ or Acetone-d₆ are common choices for this class of compounds.

  • Procedure:

    • Place the weighed sample into a clean, dry NMR tube.

    • Add approximately 0.5-0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex the tube gently until the sample is completely dissolved. If necessary, use brief sonication.

    • The sample is now ready for NMR analysis.

| NMR Data Acquisition

These experiments are typically performed on a 400-600 MHz NMR spectrometer.[7]

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • 1D ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[8]

    • Pulse Program: cosygpqf.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[8][9]

    • Pulse Program: hsqcedetgpsisp2.3.

    • Spectral Width: ~12 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).

    • ¹J C,H Coupling Constant: Optimized for ~145-150 Hz.

    • Number of Scans: 2-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations, which are critical for connecting different spin systems and assigning quaternary carbons.[8][10]

    • Pulse Program: hmbcgpndqf.

    • Spectral Width: ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C).

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Number of Scans: 8-32 per increment.

| Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the experimental process and the structural information derived from it.

| Experimental Workflow for Structure Elucidation

The following diagram outlines the logical flow from sample isolation to the final structural determination of this compound using NMR spectroscopy.

G Experimental Workflow for this compound Structure Elucidation cluster_isolation Isolation & Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation A Isolation from Chaetomium sp. B Purification (HPLC) A->B C NMR Sample Preparation B->C D 1D NMR Acquisition (¹H, ¹³C, DEPT) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Spectral Processing (FT, Phasing, Calibration) E->F G Data Interpretation & Correlation Analysis F->G H Structure Assembly G->H I Final Structure of this compound H->I

Workflow from isolation to structure elucidation.
| Key 2D NMR Correlations for this compound

This diagram illustrates the critical long-range (HMBC) and through-bond (COSY) correlations that enable the assembly of the this compound structure. These correlations act as a logical map, connecting disparate parts of the molecule.

G Key HMBC & COSY Correlations for this compound C1 C-1 (O) C2 C-2 H2 H-2 C4 C-4 H2->C4 HMBC H4 H-4 H2->H4 COSY C12 C-12 H2->C12 HMBC C3 C-3 OCH3 H₃CO-13 OCH3->C3 HMBC H4->C2 HMBC C5 C-5 H4->C5 HMBC C6 C-6 (O) C11 C-11 (C=O) C7 C-7 C8 C-8 CH3_14 H₃C-14 CH3_14->C7 HMBC C9 C-9 CH3_14->C9 HMBC C10 C-10 H10 H-10 H10->C8 HMBC C1p C-1' H10->C1p HMBC O_bridge O CH3_6p H₃C-6' CH3_6p->C1p HMBC C2p C-2' CH3_6p->C2p HMBC C5p C-5' CH3_6p->C5p HMBC H2p H-2' H2p->C1p HMBC C4p C-4' H2p->C4p HMBC C3p C-3' CH3_7p H₃C-7' CH3_7p->C3p HMBC CH3_7p->C5p HMBC

Key HMBC (red) and COSY (blue) correlations.

References

Application Note: Molecular Formula Determination of Mollicellin H using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the accurate determination of the molecular formula of Mollicellin H, a depsidone isolated from Chaetomium species, utilizing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The described methodology provides a robust framework for the characterization of novel natural products, a critical step in drug discovery and development. This document outlines the sample preparation, instrumentation, and data analysis workflow, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound is a polyketide metabolite produced by endophytic fungi of the genus Chaetomium.[1][2][3][4] Like other depsidones, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research.[3][4] Accurate determination of the molecular formula is a fundamental and crucial first step in the structural elucidation of any natural product. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that allow for the confident assignment of elemental compositions.[5][6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like this compound.[7][8] This application note provides a standardized protocol for the use of HR-ESI-MS to confirm the molecular formula of this compound.

Experimental Protocols

Sample Preparation

A pure, isolated sample of this compound is required for accurate analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of purified this compound and dissolve it in 1 mL of HPLC-grade methanol to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with HPLC-grade methanol to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Solvent Considerations: Methanol is a suitable solvent for this compound and is compatible with ESI. Acetonitrile or a mixture of methanol and water with 0.1% formic acid can also be used to facilitate protonation in positive ion mode.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

HR-ESI-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrument used. The analysis should be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Table 1: HR-ESI-MS Instrument Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 120 °C
Desolvation Temperature 250 - 350 °C
Cone Gas Flow 20 - 50 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Mass Analyzer TOF or Orbitrap
Scan Range m/z 100 - 1000
Resolution > 10,000 FWHM
Acquisition Mode Full Scan
Calibration External or internal calibration with a known standard (e.g., sodium formate) to ensure high mass accuracy.

Data Presentation and Analysis

The primary objective of the HR-ESI-MS analysis is to obtain a high-resolution mass spectrum of this compound and compare the experimentally measured mass with the theoretical mass of the predicted molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Adduct IonTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]⁺369.1333[Enter Measured Value][Calculate]
[M+Na]⁺391.1152[Enter Measured Value][Calculate]

Note: The theoretical m/z values are calculated based on the molecular formula of this compound, which is C₂₁H₂₀O₆.

The mass error, calculated in parts per million (ppm), is a critical indicator of the accuracy of the measurement and the confidence in the proposed molecular formula. A mass error of less than 5 ppm is generally considered acceptable for the confirmation of an elemental composition.

Workflow for Molecular Formula Determination

The logical workflow for determining the molecular formula of this compound using HR-ESI-MS is depicted in the following diagram.

MollicellinH_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HR-ESI-MS Analysis cluster_data Data Processing and Confirmation A Isolate Pure this compound B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Solution (1-10 µg/mL) B->C D Filter Sample (0.22 µm) C->D F Direct Infusion or LC-MS Injection D->F E Instrument Calibration E->F G Acquire High-Resolution Mass Spectrum F->G H Identify Adduct Ions ([M+H]⁺, [M+Na]⁺) G->H I Determine Experimental m/z H->I K Calculate Mass Error (ppm) I->K J Calculate Theoretical m/z for C₂₁H₂₀O₆ J->K L Confirm Molecular Formula (Mass Error < 5 ppm) K->L

Caption: Workflow for the determination of the molecular formula of this compound.

Conclusion

This application note provides a detailed and practical protocol for the determination of the molecular formula of this compound using HR-ESI-MS. By following the outlined procedures for sample preparation, instrument operation, and data analysis, researchers can confidently confirm the elemental composition of this and other similar natural products. The high accuracy and resolution of modern mass spectrometers make this technique an essential component of the natural product discovery and drug development pipeline. The successful application of this method provides the foundational data necessary for subsequent structural elucidation studies, such as NMR spectroscopy.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for assessing the antibacterial activity of Mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. The protocols are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction

This compound has demonstrated notable antibacterial activity, particularly against strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the necessary materials and procedures to quantify its inhibitory effects using standard microbiological assays.

Data Presentation

The antibacterial efficacy of this compound has been quantified using the broth microdilution method to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the reported activity against various bacterial strains.

Bacterial StrainTypeIC50 (µg/mL)
Staphylococcus aureus ATCC29213Gram-positive5.14[1][2]
Staphylococcus aureus N50 (MRSA)Gram-positive6.21[1][2]
Escherichia coliGram-negativeInactive
Agrobacterium tumefaciensGram-negativeInactive
Salmonella typhimuriumGram-negativeInactive
Pseudomonas lachrymansGram-negativeInactive
Ralstonia solanacearumGram-negativeInactive
Xanthomonas vesicatoriaGram-negativeInactive

Experimental Protocols

Two standard methods are detailed below for assessing the antibacterial activity of this compound: Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion Assay for preliminary screening.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial cultures (e.g., S. aureus ATCC 29213, S. aureus N50)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antibiotic (e.g., Vancomycin for S. aureus)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a known antibiotic.

    • Negative Control (Growth Control): A row with bacteria and broth (plus DMSO equivalent), but no this compound.

    • Sterility Control: A well with broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Disk Diffusion Assay

This method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • Forceps

  • Incubator (37°C)

  • Solvent for this compound (e.g., DMSO)

  • Positive control antibiotic disks

  • Blank disks (with solvent only) as a negative control

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion MollicellinH This compound Stock SerialDilution Serial Dilution in 96-well plate MollicellinH->SerialDilution Disk Apply Impregnated Disks MollicellinH->Disk Bacteria Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Bacteria->Inoculation_MIC Lawn Prepare Bacterial Lawn on Agar Bacteria->Lawn SerialDilution->Inoculation_MIC Incubation_MIC Incubation (18-24h, 37°C) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Incubation_MIC->Reading_MIC Lawn->Disk Incubation_Disk Incubation (18-24h, 37°C) Disk->Incubation_Disk Reading_Disk Measure Zone of Inhibition Incubation_Disk->Reading_Disk

Caption: Experimental workflow for antibacterial activity assays of this compound.

hypothetical_moa cluster_cell Bacterial Cell Membrane Cell Membrane CellDeath Bacterial Cell Death Membrane->CellDeath DNA DNA Replication DNA->CellDeath Protein Protein Synthesis Protein->CellDeath Metabolism Metabolic Pathways Metabolism->CellDeath MollicellinH This compound Disruption Disruption/Inhibition MollicellinH->Disruption Disruption->Membrane Disruption->DNA Disruption->Protein Disruption->Metabolism

Caption: Hypothetical mechanisms of antibacterial action for natural compounds like this compound.

References

Application Note: Screening Mollicellin H Activity Using the Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for screening the antimicrobial activity of Mollicellin H, a depsidone mycotoxin, using the agar well diffusion method. This assay is a reliable and widely used technique for preliminary in vitro evaluation of antimicrobial agents.[1][2][3]

Principle of the Method

The agar well diffusion assay is based on the principle that an antimicrobial agent, when placed in a well on an agar plate previously inoculated with a test microorganism, will diffuse into the medium.[2][3] This creates a concentration gradient of the agent. If the microorganism is susceptible to the agent, its growth will be inhibited in the area surrounding the well, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the concentration of the agent and its antimicrobial efficacy.[3]

Background on this compound

This compound is a depsidone, a class of polyketide secondary metabolites produced by fungi, such as those from the Chaetomium genus.[4][5] Studies have shown that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5][6] This makes it a compound of interest for further investigation as a potential therapeutic agent.

Materials and Reagents
  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, methanol)

  • Test Microorganisms:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., N50)[4][5]

    • Other relevant bacterial or fungal strains

  • Culture Media:

    • Mueller-Hinton Agar (MHA) for bacteria

    • Potato Dextrose Agar (PDA) for fungi

    • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for inoculum preparation

  • Sterile Equipment:

    • Petri dishes (90 mm or 100 mm)

    • Micropipettes and sterile tips

    • Sterile cork borer (6-8 mm diameter)

    • Sterile swabs

    • Laminar flow hood or biosafety cabinet

    • Incubator

  • Controls:

    • Positive Control: A known antibiotic with activity against the test microorganism (e.g., Vancomycin for MRSA, Penicillin for sensitive S. aureus).

    • Negative Control: The solvent used to dissolve this compound (e.g., sterile DMSO).

  • 0.5 McFarland Turbidity Standard

Experimental Protocols

Protocol 1: Preparation of Microbial Inoculum
  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

  • Adjust the turbidity of the suspension with sterile broth or saline as needed to match the 0.5 McFarland standard.

Protocol 2: Agar Well Diffusion Assay
  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[2] Remove the agar plugs carefully.

  • Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[2]

  • Add the same volume of the positive control (standard antibiotic) and negative control (solvent) to separate wells on the same plate.

  • Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds from the wells into the agar.[7]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

Data Presentation

Quantitative results should be recorded in a clear, tabular format. The experiment should be performed in triplicate to ensure reproducibility, and the results should be presented as mean ± standard deviation.

Table 1: Zone of Inhibition (mm) of this compound Against Test Microorganisms

Test CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureus (Mean ± SD)Zone of Inhibition (mm) vs. MRSA (Mean ± SD)
This compound 5018 ± 1.016 ± 0.5
10022 ± 0.820 ± 1.2
20026 ± 1.524 ± 1.0
Vancomycin (Positive Control) 3020 ± 1.019 ± 0.8
DMSO (Negative Control) N/A00

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plates Inoculate MHA Plates with Test Organism Inoculum->Plates Wells Create Wells in Agar Plates->Wells AddSample Add this compound & Controls to Wells Wells->AddSample Prediffuse Allow Prediffusion (1-2 hours) AddSample->Prediffuse Incubate Incubate Plates (18-24h @ 37°C) Prediffuse->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Record Record & Analyze Data Measure->Record SignalingPathway cluster_targets Potential Cellular Targets MollicellinH This compound CellWall Cell Wall Synthesis MollicellinH->CellWall ProteinSynth Protein Synthesis (Ribosomes) MollicellinH->ProteinSynth DnaRep DNA Replication & Repair MollicellinH->DnaRep CellMembrane Cell Membrane Integrity MollicellinH->CellMembrane BacterialCell Bacterial Cell Inhibition Inhibition of Growth & Cell Death CellWall->Inhibition ProteinSynth->Inhibition DnaRep->Inhibition CellMembrane->Inhibition

References

Application Notes and Protocols for Cytotoxicity Assay of Mollicellin H on HepG2 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp., on the human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cell lines. Detailed protocols for assessing cytotoxicity using a standard MTT assay are provided, along with data presentation and visualizations to guide experimental design and data interpretation.

Introduction

This compound is a member of the depsidone class of fungal metabolites, which have garnered interest for their diverse biological activities, including potential anticancer properties.[1] Understanding the cytotoxic profile of this compound against various cancer cell lines is a critical step in evaluating its therapeutic potential. This document outlines the methodology to quantify the cytotoxic effects of this compound on two widely used cancer cell lines, HepG2 and HeLa, and provides insights into the potential mechanism of action.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values for this compound against HepG2 and HeLa cell lines.

CompoundCell LineIC50 (µg/mL)
This compoundHepG26.83[2]
This compoundHeLa>50[2]

Table 1: Cytotoxicity of this compound on HepG2 and HeLa cell lines.

Experimental Protocols

A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

  • HepG2 and HeLa cells

  • This compound (stock solution of known concentration)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture HepG2 and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 & HeLa Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment mollicellin_prep Prepare this compound Dilutions mollicellin_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation solubilization Add DMSO to Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Plausible Signaling Pathway for Depsidone-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, studies on related depsidones suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][3] A plausible mechanism involves the generation of reactive oxygen species (ROS), which can lead to the activation of caspases and ultimately, programmed cell death.

signaling_pathway mollicellin_h This compound ros ↑ Reactive Oxygen Species (ROS) mollicellin_h->ros mitochondria Mitochondrial Stress ros->mitochondria bcl2_family Modulation of Bcl-2 Family Proteins mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by depsidones.

References

Application Note: Evaluating the Cytotoxicity of Mollicellin H using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of Mollicellin H on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[1][2] It is based on the principle that metabolically active cells, specifically through mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4] The quantity of this formazan, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2] This protocol outlines the necessary reagents, step-by-step procedures, data analysis, and interpretation for evaluating the dose-dependent cytotoxic potential of this compound.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The core of the assay lies in the enzymatic conversion of the water-soluble yellow MTT reagent to an insoluble purple formazan. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][3] Therefore, only viable cells with active metabolism can facilitate this conversion.[3] Dead cells lose this ability. The resulting formazan crystals are solubilized using a suitable solvent, and the absorbance of the colored solution is measured with a spectrophotometer. A lower absorbance value compared to untreated control cells indicates a reduction in cell viability and metabolic activity, suggesting a cytotoxic effect of the tested compound.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Enters Cell

Caption: Principle of the MTT assay within a viable cell.

Materials and Reagents

Equipment:

  • Laminar flow hood

  • 37°C incubator with 5% CO₂

  • Inverted microscope

  • Microplate reader (capable of reading absorbance at 570 nm and 650 nm)

  • Multichannel pipette and sterile tips

  • Serological pipettes

  • Sterile 96-well flat-bottom plates

  • Sterile tubes (1.5 mL, 15 mL, 50 mL)

Reagents:

  • Cell Lines: Human cancer cell lines (e.g., HepG2 - human liver cancer, HeLa - human cervical cancer).[5][6]

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL):

    • Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS), pH 7.4.[3]

    • Filter-sterilize through a 0.2 µm filter.[3]

    • Store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[3]

  • Solubilization Solution:

    • Option 1 (SDS-HCl): 10% SDS in 0.01 M HCl.[7]

    • Option 2 (Acidic Isopropanol): 4 mM HCl, 0.1% NP40 in isopropanol.

  • Phosphate Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • DMSO (Dimethyl sulfoxide): For preparing this compound stock and as a vehicle control.

Experimental Protocol

This protocol is designed for a 96-well plate format. It is crucial to include proper controls:

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells treated with culture medium only.

  • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 1. Cell Culture (e.g., HepG2) p2 2. Cell Seeding (96-well plate) p1->p2 p3 3. Cell Adherence (24h incubation) p2->p3 t1 4. Add this compound (Serial Dilutions) p3->t1 t2 5. Incubate (e.g., 24h, 48h, 72h) t1->t2 a1 6. Add MTT Reagent t2->a1 a2 7. Incubate (2-4h) (Formazan Formation) a1->a2 a3 8. Add Solubilization Solution a2->a3 a4 9. Incubate (4h to overnight) (Crystal Dissolution) a3->a4 d1 10. Read Absorbance (570 nm) a4->d1 d2 11. Calculate % Viability d1->d2 d3 12. Determine IC50 Value d2->d3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Trypsinize adherent cells, collect, and count them using a hemocytometer or automated cell counter.

  • Dilute the cells in fresh culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1 x 10³ to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

Step 2: Cell Treatment with this compound

  • Prepare a series of dilutions of this compound in serum-free culture medium from your stock solution.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

Step 3: MTT Assay Procedure

  • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7] A purple precipitate should be visible under a microscope.

  • After incubation, add 100 µL of the Solubilization Solution to each well.[7]

  • Wrap the plate in foil and leave it at room temperature in the dark, often on an orbital shaker for at least 2-4 hours, or overnight in the incubator, to ensure complete dissolution of the formazan crystals.[2]

Step 4: Data Acquisition

  • Mix each sample by pipetting up and down to ensure homogeneity.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.

Step 5: Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is determined by plotting a dose-response curve with % Viability on the Y-axis and the log of this compound concentration on the X-axis. The IC₅₀ can then be calculated from the resulting sigmoidal curve using regression analysis.[9]

Data Presentation and Interpretation

Quantitative data should be organized into tables for clarity and comparison.

Table 1: Reported Cytotoxicity of this compound This table summarizes existing data on the cytotoxic activity of this compound against different human cancer cell lines.

CompoundCell LineActivityIC₅₀ Value (µg/mL)Reference
This compoundHepG2 (Liver Cancer)Active6.83[5]
This compoundHeLa (Cervical Cancer)Inactive> 50[5]

Table 2: Example Raw Absorbance Data (570 nm) This table illustrates hypothetical raw data from a single experiment after a 48-hour treatment.

This compound (µg/mL)Replicate 1Replicate 2Replicate 3Average
0 (Untreated Control)1.1521.1881.1701.170
0 (Vehicle Control)1.1451.1651.1801.163
1.561.0211.0551.0301.035
3.130.8890.9150.8970.900
6.250.6010.5880.6100.600
12.50.3450.3600.3510.352
250.1500.1450.1550.150
500.0950.0900.0980.094
Blank (Medium Only)0.0850.0880.0860.086

Table 3: Calculated Percent Viability This table shows the calculated percent viability based on the hypothetical data in Table 2. (Corrected Absorbance = Average Absorbance - Blank Absorbance).

This compound (µg/mL)Average AbsorbanceCorrected Absorbance% Viability
0 (Untreated Control)1.1701.084100.0%
1.561.0350.94987.5%
3.130.9000.81475.1%
6.250.6000.51447.4%
12.50.3520.26624.5%
250.1500.0645.9%
500.0940.0080.7%

From this data, the IC₅₀ value is estimated to be slightly below 6.25 µg/mL, which aligns with the reported activity against HepG2 cells.[5] A low IC₅₀ value signifies high cytotoxic potency.

Potential Mechanism of Action: Signaling Pathway

While the precise signaling pathway for this compound-induced cytotoxicity requires further investigation, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). A common mechanism is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of cell death.

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: In Vitro Screening of Mollicellin H against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated promising antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus. These application notes provide detailed protocols for the in vitro screening of this compound against S. aureus, including determination of minimum inhibitory and bactericidal concentrations, and assessment of its anti-biofilm activity.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against various Staphylococcus aureus strains.

CompoundStrainActivity MeasurementValueReference
This compoundS. aureus ATCC29213IC₅₀5.14 µg/mL[1][2]
This compoundS. aureus N50 (MRSA)IC₅₀6.21 µg/mL[1][2]
This compoundS. aureus and MRSAMIC6.25 - 12.5 µg/mL[2][3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • This compound

  • Staphylococcus aureus strains (e.g., ATCC 29213, MRSA strains)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin solution (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀). Alternatively, resazurin can be added to each well and incubated for 2-4 hours; a color change from blue to pink indicates bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the minimum concentration of this compound that kills the bacteria.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial colony formation on the MHA plate, indicating a bactericidal effect.

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit the formation of S. aureus biofilms.

Materials:

  • This compound

  • Staphylococcus aureus strains (known biofilm formers)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Preparation of Test Plate: Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate, similar to the MIC protocol.

  • Inoculation: Add a diluted overnight culture of a biofilm-forming S. aureus strain to each well to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Controls: Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells from the wells and wash the wells gently three times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm (OD₅₇₀) using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_biofilm Secondary Screening cluster_analysis Data Analysis Mollicellin_H This compound Stock Solution MIC MIC Determination (Broth Microdilution) Mollicellin_H->MIC Anti_Biofilm Anti-Biofilm Assay (Crystal Violet) Mollicellin_H->Anti_Biofilm S_aureus_Culture S. aureus Culture Inoculum Standardized Inoculum S_aureus_Culture->Inoculum Inoculum->MIC Inoculum->Anti_Biofilm MBC MBC Determination MIC->MBC MIC_Value MIC Value MIC->MIC_Value MBC_Value MBC Value MBC->MBC_Value Biofilm_Inhibition Biofilm Inhibition (%) Anti_Biofilm->Biofilm_Inhibition

Caption: Workflow for in vitro screening of this compound against S. aureus.

While the precise molecular mechanism of this compound against S. aureus is not yet fully elucidated, the following diagram illustrates a generalized view of potential antibacterial mechanisms that could be investigated.

Putative Antibacterial Mechanisms

Putative_Mechanisms cluster_targets Potential Cellular Targets in S. aureus cluster_effects Resulting Cellular Effects Mollicellin_H This compound Cell_Wall Cell Wall Synthesis Mollicellin_H->Cell_Wall Inhibition Protein_Synth Protein Synthesis Mollicellin_H->Protein_Synth Inhibition DNA_Rep DNA Replication/Repair Mollicellin_H->DNA_Rep Inhibition Cell_Membrane Cell Membrane Integrity Mollicellin_H->Cell_Membrane Disruption Inhibition Inhibition of Growth (Bacteriostatic) Cell_Wall->Inhibition Protein_Synth->Inhibition DNA_Rep->Inhibition Cell_Death Cell Death (Bactericidal) Cell_Membrane->Cell_Death Inhibition->Cell_Death

Caption: Potential antibacterial mechanisms of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mollicellin H Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of mollicellin H.

Frequently Asked Questions (FAQs)

Q1: What is a typical production yield for this compound in fungal fermentation?

Q2: What are the critical fermentation parameters to monitor for optimal this compound production?

A2: Key parameters to control during fermentation for secondary metabolite production in fungi like Chaetomium include pH, temperature, aeration, and agitation.[8][9][10][11] The optimal pH for the growth of Chaetomium globosum and production of other secondary metabolites has been observed to be around neutral pH.[12] Temperature also plays a significant role, with optimal production for some Chaetomium species noted around 32°C.[6] Aeration and agitation are critical for supplying sufficient dissolved oxygen and ensuring nutrient distribution, but excessive shear stress can negatively impact fungal morphology and productivity.

Q3: What are the main challenges in scaling up the purification of this compound?

A3: Scaling up the purification of a hydrophobic molecule like this compound from a complex fermentation broth presents several challenges. These include handling large volumes of solvents for extraction, potential for emulsion formation, and the need for scalable chromatography solutions.[13][14] Traditional lab-scale purification methods, such as silica gel chromatography and preparative HPLC, may not be economically viable or practical at an industrial scale.[1] Developing a robust and efficient downstream processing workflow is a critical step in the overall scale-up strategy.[15][16][17]

Q4: How stable is this compound, and what are the recommended storage conditions?

A4: Specific stability data for this compound is limited. However, for drug development purposes, stability testing is crucial.[18][19][20][21] Generally, the stability of a compound like this compound should be evaluated under various conditions of temperature, pH, and light exposure. For long-term storage, it is advisable to store the purified compound in a cool, dark, and dry place. Solutions of the compound should be prepared fresh, and if storage is necessary, they should be kept at low temperatures (e.g., -20°C) to minimize degradation.

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Fungal Strain - Screen different isolates or strains of the producing fungus for higher productivity.- Consider strain improvement through mutagenesis or genetic engineering.
Inadequate Fermentation Medium - Optimize the carbon and nitrogen sources and their ratio in the fermentation medium.[22]- Evaluate the effect of trace elements and vitamins on production.
Incorrect pH - Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Chaetomium globosum growth and production of other metabolites is often near neutral.[12]- Implement a pH control strategy using appropriate buffers or automated acid/base addition.
Improper Temperature - Determine the optimal temperature for both fungal growth and this compound production. For some Chaetomium species, this has been found to be around 32°C.[6]- Ensure consistent temperature control in the bioreactor.
Poor Aeration/Agitation - Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen without causing excessive shear stress.[9][10][11][23]- Monitor fungal morphology; pellet formation can affect viscosity and mass transfer.
Product Degradation - Analyze samples at different time points during fermentation to check for product degradation.- Investigate the stability of this compound under the fermentation conditions.
Purification Difficulties
Potential Cause Troubleshooting Steps
Low Purity After Extraction - Optimize the solvent system used for the initial extraction from the fermentation broth to improve selectivity for this compound.- Consider a multi-step extraction process with solvents of varying polarity.
Inefficient Chromatographic Separation - For large-scale purification, explore alternatives to traditional silica gel chromatography, such as flash chromatography or industrial-scale HPLC.- Investigate different stationary and mobile phases to improve resolution.
Product Loss During Purification - Evaluate each step of the purification process for product loss.- Optimize elution conditions in chromatography to ensure complete recovery of this compound from the column.
Co-elution of Impurities - Employ orthogonal purification techniques that separate molecules based on different properties (e.g., size-exclusion chromatography followed by reverse-phase chromatography).- Use high-resolution analytical techniques like HPLC-MS to identify and characterize impurities.[24][25][26][27]

Experimental Protocols

Key Experiment: Lab-Scale Fermentation of Chaetomium sp. for Mollicellin Production

This protocol is adapted from documented lab-scale fermentation of Chaetomium sp. for the production of various depsidones, including this compound.[1]

1. Culture Preparation:

  • Grow the Chaetomium sp. strain on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

  • Inoculate a 500 mL Erlenmeyer flask containing 200 mL of potato dextrose broth (PDB) with agar plugs from the PDA plate.

  • Incubate the flask on a rotary shaker at 150 rpm and 25°C for 7 days to generate a liquid seed culture.

2. Solid-State Fermentation:

  • Add the liquid seed culture to a sterilized rice medium.

  • Incubate at 28°C for 60 days.

3. Extraction:

  • Extract the fermented rice medium with methanol (MeOH).

  • Partition the MeOH extract successively with petroleum ether and ethyl acetate (EtOAc).

4. Initial Purification:

  • Subject the EtOAc extract to column chromatography on silica gel, eluting with a gradient of petroleum ether-CH2Cl2 and CH2Cl2-MeOH to obtain fractions.

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography and semi-preparative HPLC.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification culture_prep Culture Preparation (PDA & PDB) solid_state Solid-State Fermentation (Rice Medium) culture_prep->solid_state methanol_extraction Methanol Extraction solid_state->methanol_extraction partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) methanol_extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Experimental workflow for lab-scale production and purification of this compound.

troubleshooting_low_yield cluster_fermentation_issues Fermentation Issues cluster_downstream_issues Downstream Issues low_yield Low this compound Yield strain Suboptimal Strain low_yield->strain media Inadequate Medium low_yield->media ph Incorrect pH low_yield->ph temp Improper Temperature low_yield->temp aeration Poor Aeration/Agitation low_yield->aeration degradation Product Degradation low_yield->degradation

Caption: Logical relationship of potential causes for low this compound yield.

References

optimizing fermentation conditions for higher mollicellin H yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for higher yields of Mollicellin H from Chaetomium species.

Frequently Asked Questions (FAQs)

Q1: My Chaetomium culture is growing, but I'm detecting very low to no this compound. What are the initial parameters I should check?

A1: Low yield despite visible fungal growth often points to suboptimal conditions for secondary metabolism. Prioritize checking the following:

  • pH of the Medium: Chaetomium globosum exhibits optimal growth and secondary metabolite production at a neutral pH.[1][2] Verify that the initial pH of your solid or liquid medium is around 7.0.

  • Incubation Temperature: Temperature can significantly influence secondary metabolite production. While optimal growth for many Chaetomium species is between 25-35°C, some strains may produce specific metabolites in a narrower range (e.g., 20-25°C or around 32°C).[3][4][5] It is crucial to determine the optimal temperature for your specific strain.

  • Fermentation Time: The peak of this compound production may occur at a specific point in the fungal growth cycle. For some Chaetomium fermentations, maximal secondary metabolite production is observed after a specific number of days, after which the yield might decrease.[5][6] A time-course experiment is recommended to identify the optimal harvest time.

  • Media Composition: The type and complexity of the nutrient source are critical. Solid-state fermentation on substrates like rice has been shown to be effective for producing depsidones.[7][8] If using a liquid medium, ensure it contains a good balance of carbon and nitrogen sources.

Q2: What is the best type of fermentation to use for this compound production?

A2: Solid-state fermentation (SSF) is frequently cited for the production of secondary metabolites from Chaetomium species and is a good starting point.[6][9][10][11] SSF on rice or other grain-based substrates can mimic the natural growth conditions of the fungus and may lead to a different and potentially richer profile of secondary metabolites compared to liquid fermentation.[8]

Q3: How can I systematically optimize multiple fermentation parameters?

A3: A one-factor-at-a-time (OFAT) approach can be effective for initial screening.[5] For more comprehensive optimization of multiple interacting variables, statistical methods like Response Surface Methodology (RSM) are highly recommended. This approach allows for the evaluation of the effects of several factors simultaneously and their interactions.[12]

Q4: Can co-culturing with other microorganisms improve my this compound yield?

A4: Yes, co-culturing Chaetomium sp. with certain bacteria, such as Bacillus subtilis, on a solid rice medium has been shown to significantly increase the accumulation of secondary metabolites.[13] This technique can induce the expression of otherwise silent biosynthetic gene clusters.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
No or Poor Fungal Growth Incorrect temperature or pH.Verify that the incubation temperature is within the optimal range for your Chaetomium strain (typically 25-35°C) and that the medium pH is neutral.[1][3][4]
Contamination of the culture.Ensure aseptic techniques during inoculation. If contamination is observed, discard the culture and restart with a pure inoculum.[14]
Low moisture content in solid-state fermentation.For SSF, an initial moisture content of 40-70% is often optimal. Adjust the amount of liquid added to your solid substrate.[10][11]
Good Growth, Low this compound Yield Suboptimal temperature for secondary metabolism.Perform a temperature screening experiment (e.g., 20°C, 25°C, 30°C, 32°C) to find the optimal temperature for this compound production, which may differ from the optimal growth temperature.[3][5]
Incorrect pH.Adjust the initial pH of the medium to neutral (around 7.0). Monitor the pH throughout the fermentation as fungal metabolism can alter it.[1][2]
Inappropriate media composition.Experiment with different solid substrates (e.g., rice, wheat bran, oatmeal) or liquid media formulations. The choice of carbon and nitrogen sources can dramatically affect secondary metabolite profiles.[7][8]
Incorrect harvest time.Conduct a time-course study, harvesting samples at different time points (e.g., days 5, 7, 10, 14, 21, 28) to determine the peak of this compound production.[5][6]
Inconsistent Yields Between Batches Variation in inoculum size or age.Standardize the inoculum preparation. Use a consistent amount of a spore suspension or a specific number of agar plugs from a culture of the same age for inoculation.[9][10]
Inconsistent moisture content in SSF.Precisely measure the amount of water and substrate to ensure a consistent initial moisture level in each batch.[11]
Fluctuations in incubator temperature or humidity.Ensure your incubator provides a stable and uniform environment.[15]
Contamination During Fermentation Non-sterile equipment or media.Autoclave all media and fermentation vessels thoroughly. Maintain a sterile workflow during all manipulations.[14]
Airborne contaminants.Work in a laminar flow hood during inoculation and sampling. Ensure proper sealing of fermentation vessels.[14]
Mushy or Decomposed Solid Substrate Excessive moisture.Reduce the initial moisture content. Ensure there is adequate aeration to prevent anaerobic conditions that can lead to spoilage.[16]
Fermentation temperature is too high.High temperatures can favor the growth of spoilage microorganisms. Maintain the optimal temperature for your Chaetomium strain.[16]

Quantitative Data Summary

The following tables provide starting points for fermentation parameters based on studies of Chaetomium species. Optimal values for this compound production will need to be determined empirically.

Table 1: Effect of pH on Chaetomium globosum Growth and Secondary Metabolite Production

pHRelative Colony DiameterRelative Chaetoglobosin C Production
4.3 - 5.5ModerateLow / Not Detected
5.6 - 6.5GoodLow / Not Detected
~ 7.0OptimalOptimal
7.1 - 9.4Good to ModerateLow / Not Detected
(Data synthesized from studies on Chaetoglobosin C production, which may serve as a proxy for other secondary metabolites.)[1][2]

Table 2: Temperature Optima for Growth of Various Chaetomium Strains

Chaetomium StrainOptimal Growth Temperature (°C)
C. ramosissimum35
C. nozdrenkoae25-30
C. elatum20-25
C. globosum (isolate 1)30
C. globosum (isolates 2-4)20
C. globosum (for chrysin)32
(This highlights the variability between species and even within a species, emphasizing the need for strain-specific optimization.)[3][5]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature for this compound Production in Solid-State Fermentation
  • Substrate Preparation: Weigh 50 g of rice into multiple 250 mL Erlenmeyer flasks. Add 25 mL of deionized water to achieve a 50% moisture content. Seal the flasks with cotton plugs and aluminum foil, then autoclave at 121°C for 20 minutes. Allow the flasks to cool to room temperature.

  • Inoculation: Prepare a spore suspension of your Chaetomium strain in sterile water. Inoculate each flask with 1 mL of the spore suspension under sterile conditions.

  • Incubation: Place the flasks in incubators set to different temperatures (e.g., 20°C, 25°C, 30°C, and 35°C).

  • Fermentation: Allow the fermentation to proceed for a set period (e.g., 14 days).

  • Extraction: After incubation, add 100 mL of ethyl acetate to each flask. Shake vigorously for 1 hour. Filter the mixture to separate the extract from the solid substrate.

  • Analysis: Evaporate the solvent from the extract. Redissolve the residue in a known volume of methanol. Analyze the concentration of this compound using HPLC or a similar quantitative method.

  • Evaluation: Compare the this compound yield at each temperature to determine the optimum.

Protocol 2: Preparation of Chaetomium Culture for Inoculation
  • Culture Growth: Grow the Chaetomium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days, or until sporulation is observed.

  • Spore Suspension Preparation: Flood the surface of a mature PDA plate with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the spore suspension to a sterile tube. Count the spore concentration using a hemocytometer.

  • Inoculum Standardization: Dilute the spore suspension with sterile water to a final concentration of 1 x 10^6 spores/mL. This standardized suspension can then be used to inoculate your fermentation media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media Media Preparation (e.g., Rice + Water) Sterilization Sterilization (Autoclave) Media->Sterilization Inoculation Inoculation Sterilization->Inoculation Inoculum Inoculum Preparation (Spore Suspension) Inoculum->Inoculation Incubation Incubation (Parameter Optimization: Temp, pH, Time, Moisture) Inoculation->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification Data Data Analysis & Yield Determination Quantification->Data

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_logic Start Low this compound Yield CheckGrowth Is Fungal Growth Normal? Start->CheckGrowth OptimizeGrowth Troubleshoot Growth: - Check Temp/pH - Aseptic Technique - Moisture Content CheckGrowth->OptimizeGrowth No OptimizeSecondary Optimize for Secondary Metabolism: - Vary Temp & pH - Time-Course Study - Test Different Media CheckGrowth->OptimizeSecondary Yes OptimizeGrowth->Start OptimizeSecondary->Start

Caption: Troubleshooting logic for low this compound yield.

References

improving the solubility of mollicellin H for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mollicellin H, focusing on challenges related to its solubility for bioassays.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What should I do?

A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the compound in an organic solvent to create a stock solution, which is then diluted into the final assay medium.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[2]

  • Use a Co-solvent: Instead of 100% DMSO, try a mixture of solvents for your stock solution. A 1:1 mixture of DMSO and water or other water-miscible organic solvents like ethanol or methanol can sometimes improve solubility upon dilution.[2][3]

  • Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Warming the Solvent: Gently warming the solvent (e.g., in an incubator) before dissolving the compound can sometimes help, but be cautious of the thermal stability of this compound.[3]

  • Sonication: Sonication can help to break down aggregates and improve dissolution.[4]

Q3: I am concerned about the toxicity of the solvent in my cell-based assay. What are my options?

A3: Solvent toxicity is a critical consideration. Here's how to address it:

  • Minimize Final Solvent Concentration: As a general rule, keep the final concentration of any organic solvent in your cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxic effects.[2]

  • Solvent Tolerance Curve: It is crucial to perform a solvent tolerance experiment with your specific cell line to determine the maximum concentration of the solvent that does not affect cell viability or the assay endpoint.

  • Alternative Solvents: While DMSO is common, other solvents like ethanol, methanol, or polyethylene glycol (PEG) can be considered.[5][6] Their suitability and toxicity must be evaluated for your specific assay.

  • Solvent Control: Always include a vehicle control in your experiments. This is the assay medium containing the same final concentration of the solvent used to dissolve the test compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a depsidone, a class of polyphenolic compounds.[1][7] Its chemical structure makes it hydrophobic, leading to poor solubility in water (estimated at 0.012 g/L).[1] This low aqueous solubility can complicate its use in biological assays, which are typically conducted in aqueous environments.

Q2: What are the known biological activities of this compound?

A2: this compound has been shown to exhibit several biological activities, including antibacterial, cytotoxic, and antioxidant effects.[8][9][10] For instance, it has demonstrated notable activity against Staphylococcus aureus and cytotoxic effects against certain cancer cell lines.[9][11][12]

Q3: What solvents are recommended for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for bioassays.[2][5] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[2][5] The choice of solvent will depend on the specific requirements of the bioassay and the tolerance of the biological system to the solvent.

Q4: How should I store my this compound stock solution?

A4: To minimize degradation and prevent precipitation, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₀O₆[7]
Molecular Weight368.4 g/mol [7]
Water Solubility0.012 g/L (Predicted)[1]
logP4.11 - 5.47 (Predicted)[1]
ClassDepsidone[1][7]

Table 2: Common Solvents for Hydrophobic Compounds in Bioassays

SolventTypical Starting Concentration for StockMaximum Tolerated Concentration in Cell Culture (General Guideline)Notes
Dimethyl sulfoxide (DMSO)10-30 mM< 1% (ideally < 0.5%)Most common, but can have biological effects.[2][5]
EthanolVariable< 1%Can be cytotoxic at higher concentrations.
MethanolVariable< 1%Can be cytotoxic at higher concentrations.[6]
Polyethylene Glycol (PEG-400)VariableVariable (cell line dependent)Can also act as a carrier to improve solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other selected organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of this compound for a Cell-Based Bioassay

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to 100 µM. This helps to minimize the shock of high solvent concentration to the final culture.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the final assay volume in the cell culture plate. Ensure the final solvent concentration is below the predetermined toxicity level for your cell line. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final solvent concentration of 0.1%, you would add 1 µL of the stock to 1 mL of the final assay medium.

  • Mixing: Mix gently by pipetting or swirling the plate.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the pure solvent (e.g., DMSO) to the assay medium as was used for the test compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Buffer dissolved Does it dissolve? start->dissolved stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) dissolved->stock_prep No success Proceed with Bioassay dissolved->success Yes dilute Dilute stock into aqueous buffer stock_prep->dilute precipitate Does it precipitate? dilute->precipitate precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes option1 Lower final solvent % troubleshoot->option1 option2 Use co-solvents (e.g., DMSO/Ethanol) troubleshoot->option2 option3 Use solubilizing excipients (e.g., cyclodextrin) troubleshoot->option3 option4 Sonication or gentle warming troubleshoot->option4 option1->dilute option2->stock_prep option3->dilute option4->stock_prep

Caption: Workflow for dissolving this compound for bioassays.

References

Technical Support Center: Overcoming Low Yield of Secondary Metabolites from Chaetomium sp.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of low secondary metabolite yields from Chaetomium sp.. This guide offers detailed, question-and-answer-based troubleshooting, frequently asked questions, quantitative data summaries, step-by-step experimental protocols, and visual workflows to enhance your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Chaetomium sp. and provides actionable solutions.

Question 1: My Chaetomium sp. culture is growing well, but the yield of my target secondary metabolite is consistently low or undetectable. What are the initial steps I should take?

Answer:

Low yield despite good growth is a common issue. The initial approach should focus on optimizing the culture conditions, a strategy often referred to as the "One Strain, Many Compounds" (OSMAC) approach. The biosynthetic pathways of fungi are highly sensitive to their environment. Modifying the culture parameters can trigger the expression of otherwise silent or lowly expressed gene clusters.

Initial Troubleshooting Steps:

  • Vary Culture Media: Systematically test different liquid and solid media. The composition of the medium, particularly the carbon and nitrogen sources, can dramatically influence secondary metabolite production.

  • Optimize Physical Parameters: Experiment with different temperatures, pH levels, and aeration rates (for liquid cultures). These parameters regulate enzymatic activity within the biosynthetic pathways.

  • Adjust Incubation Time: Perform a time-course study to identify the optimal incubation period for the production of your target metabolite. Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.

Question 2: I have tried optimizing the culture conditions (OSMAC approach), but the yield of my secondary metabolite remains suboptimal. What is the next strategy I should consider?

Answer:

If the OSMAC approach does not yield satisfactory results, the next logical step is to explore microbial interaction through co-cultivation . Mimicking the natural competitive environment of Chaetomium sp. by introducing another microorganism can induce the production of defense-related secondary metabolites.

Recommended Co-culture Strategy:

  • Co-culture with Bacillus subtilis: This bacterium is known to elicit a strong metabolic response in Chaetomium sp. Co-culturing on a solid rice medium has been shown to significantly increase the accumulation of constitutively present metabolites and even induce the production of novel compounds.[1][2]

Question 3: Co-cultivation improved the yield, but I am looking for a more targeted approach to activate specific biosynthetic pathways. Are there chemical methods to achieve this?

Answer:

Yes, epigenetic modification is a powerful tool to chemically induce the expression of silent or under-expressed biosynthetic gene clusters. Many of these gene clusters are located in heterochromatin regions of the chromosome, which are transcriptionally silent. Epigenetic modifiers can alter the chromatin structure, making these genes accessible for transcription.

Recommended Epigenetic Modifiers:

  • Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase (HDAC) inhibitor that promotes histone acetylation, leading to a more open chromatin structure.

  • 5-Azacytidine: A DNA methyltransferase (DNMT) inhibitor that prevents DNA methylation, a key mechanism in gene silencing.

Treatment of Chaetomium sp. with these modifiers has been shown to enhance the accumulation of specific secondary metabolites.

Question 4: I am interested in inducing a stress response to boost secondary metabolite production without genetic modification. What methods are available?

Answer:

Elicitation is the strategy of inducing a stress response in the fungus using external chemical or physical stimuli. This mimics natural challenges and can trigger the upregulation of secondary metabolite biosynthesis as a defense mechanism.

Recommended Elicitation Strategies:

  • Biotic Elicitors:

    • Yeast Extract: A common biotic elicitor that can stimulate the production of various secondary metabolites.

  • Abiotic Elicitors:

    • Heavy Metals (e.g., CdCl₂): Inducing heavy metal stress can enhance the production of certain secondary metabolites.

    • UV Radiation: Exposure to UV radiation can also trigger a stress response and increase metabolite yield.

These strategies have been successfully used to enhance the production of compounds like chrysin in Chaetomium globosum.[3]

Question 5: My attempts to improve yield through culture optimization and chemical induction have had limited success. Are there more advanced, targeted methods available?

Answer:

When other methods fall short, genetic engineering offers a highly targeted and potent approach to increase the production of specific secondary metabolites. This involves the direct manipulation of the fungal genome to enhance biosynthetic pathways or remove regulatory bottlenecks.

Recommended Genetic Engineering Strategies:

  • Knockout of Repressor Genes: Deleting genes that encode for repressor proteins or enzymes that negatively regulate a biosynthetic pathway can lead to a significant increase in product yield. For example, knocking out a histone deacetylase (HDAC) gene can activate silent biosynthetic gene clusters.[4]

  • Overexpression of Pathway Genes: Increasing the expression of key enzymes or transporters within a biosynthetic pathway can boost the overall flux towards the final product. For instance, overexpressing a major facilitator superfamily (MFS) transporter gene (e.g., CgMfs1 in C. globosum) can enhance the secretion and overall yield of a specific metabolite.

Frequently Asked Questions (FAQs)

Q1: What are secondary metabolites and why are they often produced in low quantities?

A1: Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play roles in defense, competition, and signaling. Their production is tightly regulated and often only triggered under specific environmental conditions or developmental stages, which is why they are frequently produced in low amounts under standard laboratory culture conditions.

Q2: What is the "One Strain, Many Compounds" (OSMAC) approach?

A2: The OSMAC approach is a systematic method to induce the production of a wider range of secondary metabolites from a single microbial strain by varying the cultivation parameters. This includes changing the media composition (carbon and nitrogen sources, trace elements), physical parameters (temperature, pH, aeration), and culture format (solid vs. liquid culture).

Q3: How does co-cultivation induce secondary metabolite production?

A3: Co-cultivation mimics the natural microbial competition that fungi experience in their native habitats. The presence of another microorganism, such as a bacterium, can trigger the fungus to produce secondary metabolites as a defense mechanism (antibiotics) or as signaling molecules. This interaction can activate "silent" or weakly expressed biosynthetic gene clusters.[1]

Q4: What is the mechanism behind epigenetic modification for enhancing secondary metabolite yield?

A4: Many biosynthetic gene clusters for secondary metabolites are located in tightly packed regions of chromatin called heterochromatin, which makes them inaccessible for transcription. Epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, can remodel the chromatin structure. HDAC inhibitors increase histone acetylation, leading to a more "open" chromatin state, while DNMT inhibitors prevent the methylation of DNA, which is a signal for gene silencing. Both mechanisms can lead to the activation of previously silent gene clusters.

Q5: Is there a risk that these yield-enhancement strategies could alter the chemical structure of my target metabolite?

A5: While the primary goal is to increase the quantity of the known metabolite, it is possible that some strategies, particularly co-culture and epigenetic modification, could induce the production of new, related compounds or derivatives. Therefore, it is crucial to perform thorough chemical analysis (e.g., using LC-MS) to confirm the identity and purity of the target compound after applying these methods.

Quantitative Data Summary

The following tables summarize the quantitative improvements in secondary metabolite yields from Chaetomium sp. using various enhancement strategies reported in the literature.

Table 1: Yield Improvement through Co-culture

Chaetomium sp. StrainCo-culture PartnerTarget MetabolitesFold Increase in YieldReference
Endophytic Chaetomium sp.Bacillus subtilis3- and 4-hydroxybenzoic acid methyl estersUp to 8.3-fold[1][2]

Table 2: Yield Improvement through a Combined Strategy (Optimization and Elicitation)

Chaetomium sp. StrainTarget MetaboliteCombined StrategiesFold Increase in YieldReference
Chaetomium globosumChrysinOptimization of fermentation parameters, precursor feeding, and elicitation97-fold[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: OSMAC (One Strain, Many Compounds) Approach

  • Media Preparation: Prepare a variety of solid and liquid culture media with different carbon and nitrogen sources. Examples include Potato Dextrose Agar/Broth (PDA/PDB), Czapek's Dox Agar/Broth, Yeast Extract Sucrose (YES) medium, and Oatmeal Agar.

  • Inoculation: Inoculate each medium with a fresh culture of Chaetomium sp. (e.g., a mycelial plug from a pre-culture plate).

  • Incubation: Incubate the cultures under a range of different temperatures (e.g., 20°C, 25°C, 30°C) and pH conditions (e.g., pH 5, 6, 7). For liquid cultures, also test different agitation speeds (e.g., 100 rpm, 150 rpm, 200 rpm).

  • Time-Course Sampling: For each condition, set up multiple replicates to be harvested at different time points (e.g., 7, 14, 21, and 28 days).

  • Extraction: At each time point, harvest the entire culture (mycelium and medium). For liquid cultures, separate the mycelium from the broth. Extract the secondary metabolites from both the mycelium and the medium using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude extracts using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to compare the metabolic profiles and quantify the yield of the target metabolite.

Protocol 2: Co-culture of Chaetomium sp. with Bacillus subtilis

  • Media Preparation: Prepare a solid rice medium in Erlenmeyer flasks (e.g., 50g of rice and 60mL of distilled water per 1L flask) and autoclave.

  • Bacterial Inoculation: Inoculate the sterile rice medium with a culture of Bacillus subtilis. Incubate at 37°C for 4 days to allow for bacterial growth.

  • Fungal Inoculation: After the initial bacterial incubation, introduce Chaetomium sp. into the flasks (e.g., by adding agar plugs from a mature culture).

  • Co-incubation: Incubate the co-cultures at room temperature for 14-21 days.

  • Extraction: After incubation, extract the entire solid culture with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Concentrate the extract and analyze the metabolic profile using HPLC and/or LC-MS to identify and quantify the produced secondary metabolites. Compare the results with axenic cultures of Chaetomium sp. and B. subtilis grown under the same conditions.[2]

Protocol 3: Epigenetic Modification with SAHA and 5-Azacytidine

  • Culture Preparation: Inoculate Chaetomium sp. in a suitable liquid medium (e.g., PDB) and grow for a few days to establish a mycelial culture.

  • Modifier Addition: Prepare stock solutions of SAHA (in DMSO) and 5-Azacytidine (in water or DMSO). Add the epigenetic modifiers to the fungal cultures to achieve the desired final concentration (e.g., 10-100 µM). Include a solvent control (DMSO or water alone).

  • Incubation: Continue the incubation of the treated cultures for an additional 7-14 days.

  • Extraction: Harvest the cultures and extract the secondary metabolites from the mycelium and broth using an organic solvent.

  • Analysis: Analyze the extracts by HPLC or LC-MS to assess the changes in the metabolic profile and the yield of the target compounds compared to the untreated control.

Protocol 4: Elicitation with Yeast Extract

  • Culture Preparation: Grow Chaetomium sp. in a liquid medium until it reaches the mid-logarithmic growth phase.

  • Elicitor Preparation: Prepare a stock solution of yeast extract in water and sterilize by filtration.

  • Elicitation: Add the yeast extract solution to the fungal culture to a final concentration of, for example, 0.1-1% (w/v).

  • Incubation: Continue to incubate the cultures for an additional 24-72 hours.

  • Extraction and Analysis: Harvest the cultures, extract the secondary metabolites, and analyze the yield of the target compound as described in the previous protocols.

Visualizations

Experimental Workflow for Enhancing Secondary Metabolite Production

experimental_workflow start Low Yield of Secondary Metabolite from Chaetomium sp. osmac OSMAC Approach (Vary Media, Temp, pH) start->osmac analysis Extraction & Analysis (HPLC, LC-MS) osmac->analysis coculture Co-culture (e.g., with B. subtilis) coculture->analysis epigenetic Epigenetic Modification (SAHA, 5-Azacytidine) epigenetic->analysis elicitation Elicitation (Yeast Extract, Heavy Metals) elicitation->analysis genetic Genetic Engineering (Knockout/Overexpression) genetic->analysis analysis->coculture Insufficient Yield analysis->epigenetic Insufficient Yield analysis->elicitation Insufficient Yield analysis->genetic Insufficient Yield success Increased Yield analysis->success Sufficient Yield troubleshoot Further Troubleshooting/ Combine Strategies analysis->troubleshoot Still Insufficient troubleshoot->osmac signaling_pathway elicitor Elicitor (e.g., Yeast Extract) receptor Receptor on Fungal Cell Membrane elicitor->receptor signal_cascade Signal Transduction Cascade (e.g., MAPK pathway) receptor->signal_cascade transcription_factor Activation of Transcription Factors signal_cascade->transcription_factor gene_expression Upregulation of Biosynthetic Gene Cluster Expression transcription_factor->gene_expression enzyme_synthesis Synthesis of Biosynthetic Enzymes gene_expression->enzyme_synthesis metabolite_production Increased Secondary Metabolite Production enzyme_synthesis->metabolite_production

References

troubleshooting NMR signal overlap in mollicellin H structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap during the structure elucidation of mollicellin H.

Troubleshooting Guides & FAQs

This section addresses specific issues of signal overlap in the NMR spectra of this compound.

Question 1: The aromatic proton signals in the ¹H NMR spectrum are crowded and difficult to assign individually. How can I resolve these overlapping signals?

Answer:

Signal crowding in the aromatic region is common for polycyclic compounds like this compound. To resolve these signals, a combination of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are coupled to each other (typically ortho- and meta-couplings). This helps in tracing out the spin systems within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, you can leverage the greater chemical shift dispersion of the ¹³C spectrum to resolve the overlapping proton signals.[1] Even if proton signals overlap, their corresponding carbon signals in the HSQC spectrum may be well-separated.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for confirming the connectivity between different fragments of the molecule, further aiding in the assignment of the aromatic protons based on their long-range couplings to nearby carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. This can be particularly useful for confirming assignments by observing NOEs between aromatic protons and nearby methyl or methylene groups.

Question 2: I am having trouble distinguishing the methyl signals from the prenyl group and the methyl groups on the aromatic rings due to potential overlap. What is the best approach to assign these correctly?

Answer:

Differentiating between the various methyl signals is critical for the complete structure elucidation of this compound. The following steps will aid in their unambiguous assignment:

  • HSQC: This is the first and most crucial step. The HSQC spectrum will show a correlation for each methyl proton signal to its corresponding methyl carbon. The distinct ¹³C chemical shifts of the aromatic methyl carbons versus the prenyl methyl carbons will allow for their clear differentiation.

  • HMBC: This experiment is essential for confirming the placement of each methyl group.

    • The aromatic methyl protons should show HMBC correlations to the quaternary and protonated carbons of their respective aromatic rings.

    • The methyl protons of the prenyl group will show characteristic HMBC correlations to the olefinic carbons and the methylene carbon within the prenyl side chain.

  • NOESY/ROESY: These experiments can provide final confirmation. For example, you would expect to see NOE correlations between an aromatic methyl group and its neighboring aromatic proton. Similarly, NOEs would be expected between the protons of the prenyl group.

Question 3: The methylene protons of the prenyl group are overlapping with other signals in the aliphatic region of the ¹H NMR spectrum. How can I confirm their assignment?

Answer:

Signal overlap in the aliphatic region can be resolved using a combination of 2D NMR techniques:

  • HSQC: This experiment will identify the carbon atom attached to the overlapping methylene protons. The characteristic chemical shift of a methylene carbon in a prenyl group will help to confirm its identity.

  • COSY: The methylene protons of the prenyl group will show a COSY correlation to the olefinic proton of the prenyl side chain. This coupling relationship is a key diagnostic feature.

  • HMBC: The methylene protons will show long-range correlations to the carbons of the prenyl group, including the olefinic carbons and the gem-dimethyl carbons. These correlations will definitively place the methylene group within the prenyl fragment.

Quantitative Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These values can be used as a reference for assigning experimental spectra.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-CH₃2.15 (s)9.1
2-116.4
3-OH10.95 (s)-
4-CHO10.27 (s)192.5
4a-112.5
5a-159.9
66.85 (s)109.8
7-OH9.65 (s)-
8-110.1
9-CH₃2.11 (s)15.9
9a-139.1
1'3.25 (d, J=7.2 Hz)21.5
2'5.18 (t, J=7.2 Hz)122.9
3'-132.0
4'1.68 (s)25.6
5'1.63 (s)17.8
11-160.2
11a-105.7

Experimental Protocols

Below are detailed methodologies for the key NMR experiments recommended for troubleshooting signal overlap in the structure elucidation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. 1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

  • Spectral Width (SW): 0-12 ppm.

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

3. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker systems).

  • Spectral Width (SW) in F2 and F1: 0-12 ppm.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Phase-sensitive gradient-edited HSQC (e.g., hsqcedetgpsisp2.3 on Bruker systems) to differentiate CH, CH₂, and CH₃ groups.

  • Spectral Width (SW) in F2 (¹H): 0-12 ppm.

  • Spectral Width (SW) in F1 (¹³C): 0-200 ppm.

  • Number of Increments in F1 (TD(F1)): 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width (SW) in F2 (¹H): 0-12 ppm.

  • Spectral Width (SW) in F1 (¹³C): 0-200 ppm.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

6. 2D NOESY/ROESY:

  • Pulse Program: Gradient-selected NOESY (e.g., noesygpph on Bruker systems) or ROESY (e.g., roesygpph on Bruker systems).

  • Spectral Width (SW) in F2 and F1: 0-12 ppm.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Mixing Time (d8 for NOESY, p15 for ROESY): 500-800 ms for small molecules like this compound.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting NMR signal overlap in the structure elucidation of this compound.

troubleshooting_workflow start Start: Signal Overlap Observed in 1D ¹H NMR aromatic_overlap Issue: Crowded Aromatic Region start->aromatic_overlap aliphatic_overlap Issue: Overlapping Methyl/Methylene Signals start->aliphatic_overlap cosy Run COSY (Identify Spin Systems) aromatic_overlap->cosy hsqc Run HSQC (Resolve Protons via Carbons) aliphatic_overlap->hsqc Start with C-H correlation cosy->hsqc Dispersed signals needed hmbc Run HMBC (Confirm Connectivity) cosy->hmbc Confirm fragment placement hsqc->cosy Identify coupling partners hsqc->hmbc Connectivity required noesy Run NOESY/ROESY (Through-Space Correlations) hmbc->noesy Spatial confirmation needed hmbc->noesy Confirm spatial proximity assign_aromatic Assign Aromatic Protons and Carbons noesy->assign_aromatic assign_aliphatic Assign Aliphatic Protons and Carbons noesy->assign_aliphatic end End: Complete Structure Elucidation assign_aromatic->end assign_aliphatic->end

Caption: Troubleshooting workflow for NMR signal overlap.

References

minimizing degradation of mollicellin H during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of mollicellin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing yield during the purification of this bioactive depsidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a depsidone, a type of polyphenolic polyketide, produced by certain endophytic fungi like Chaetomium sp.[1]. It has demonstrated significant biological activities, including antibacterial properties[1]. Ensuring high purity is crucial for accurate biological assays, understanding its mechanism of action, and for potential therapeutic applications. Impurities or degradation products can lead to misleading results and potential side effects.

Q2: What are the primary factors that can cause this compound degradation during purification?

While specific stability data for this compound is limited, based on its chemical structure as a depsidone and general knowledge of natural product chemistry, the primary factors contributing to its degradation are likely:

  • pH: Depsidones, being phenolic compounds, are susceptible to degradation in alkaline conditions[2]. High pH can lead to hydrolysis of the ester linkage and oxidation of the phenolic groups.

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the decomposition of thermolabile compounds like many phytochemicals[3][4].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in aromatic compounds[4].

  • Oxidation: The biosynthesis of depsidones involves oxidative steps, suggesting the molecule may be prone to further oxidation, especially in the presence of oxygen and light[5][6].

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the color of the solution.

  • The appearance of additional spots on a Thin Layer Chromatography (TLC) plate.

  • The emergence of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis.

  • A decrease in the overall yield of the purified product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and provides potential solutions to minimize degradation.

Problem Potential Cause Troubleshooting Steps
Low yield of crude extract Incomplete extraction of this compound from the fungal biomass.- Ensure the fungal material is thoroughly dried and finely ground to maximize surface area for extraction. - Use a high-purity solvent (e.g., methanol or ethyl acetate) for extraction. - Consider sequential extractions to ensure complete recovery.
Multiple spots on TLC after initial extraction Presence of numerous other secondary metabolites produced by the fungus.This is expected. The goal of subsequent purification steps is to separate this compound from these other compounds.
Loss of product during solvent partitioning This compound partitioning into the undesired solvent phase.- Carefully select the partitioning solvents based on the polarity of this compound. A common method involves partitioning between petroleum ether, ethyl acetate, and water[1]. - Perform back-extraction of the aqueous phase to recover any dissolved product.
Band broadening or tailing during column chromatography Poor separation efficiency on the chromatography column.- Optimize the mobile phase composition for better separation. A gradient elution might be necessary. - Ensure the silica gel or other stationary phase is properly packed to avoid channeling. - Do not overload the column with the crude extract.
Appearance of new, more polar spots on TLC during purification Degradation of this compound, potentially due to hydrolysis or oxidation, leading to more polar products.- Control pH: Avoid basic conditions. If aqueous solutions are used, buffer them to a slightly acidic pH (around 5-6). - Work at low temperatures: Conduct all purification steps, including solvent evaporation, at low temperatures (e.g., using a rotary evaporator with a chilled water bath). - Protect from light: Wrap flasks and columns in aluminum foil to prevent photodegradation. - Use antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to the solvents to quench free radicals.
Decrease in the main peak area in HPLC analysis of purified fractions Ongoing degradation of the purified this compound.- Store purified fractions at low temperatures (e.g., -20°C or -80°C) in a solvent you have determined it is stable in. - Evaporate solvents under reduced pressure at low temperatures. - Store the final, dried product under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

General Extraction and Purification Workflow

The following is a generalized protocol for the extraction and purification of this compound, based on literature methods[1]. Optimization will be required based on your specific fungal strain and equipment.

Mollicellin_H_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography A Fungal Biomass B Extraction with Methanol A->B C Crude Methanolic Extract B->C D Partition with Petroleum Ether, Ethyl Acetate, and Water C->D E Ethyl Acetate Fraction (containing this compound) D->E Collect F Aqueous & Petroleum Ether Fractions D->F Discard or analyze for other compounds G Silica Gel Column Chromatography E->G H Fraction Collection and TLC Analysis G->H I Sephadex LH-20 Column Chromatography H->I Pool fractions containing this compound J Pure this compound I->J

Caption: General workflow for this compound purification.

Detailed Methodologies
  • Extraction:

    • The solid fermentation product of the fungus is extracted with methanol (MeOH).

    • The resulting extract is then partitioned between petroleum ether, ethyl acetate (EtOAc), and water. The EtOAc fraction, which contains this compound, is collected[1].

  • Chromatographic Purification:

    • The ethyl acetate extract is subjected to column chromatography over silica gel.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography to yield the pure compound[7].

Minimizing Degradation: A Logical Approach

The following diagram illustrates a decision-making process for troubleshooting degradation issues during this compound purification.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions start Degradation Observed? pH High pH? start->pH Yes Temp High Temperature? start:e->Temp:n Light Light Exposure? start:e->Light:n Oxidation Oxidation? start:e->Oxidation:n sol_pH Buffer to pH 5-6 pH->sol_pH sol_Temp Work at low temperature (e.g., 4°C, use ice baths) Temp->sol_Temp sol_Light Protect from light (e.g., use amber vials, foil) Light->sol_Light sol_Oxidation Use degassed solvents Add antioxidants (e.g., BHT) Oxidation->sol_Oxidation end Minimized Degradation sol_pH->end sol_Temp->end sol_Light->end sol_Oxidation->end

References

Technical Support Center: Addressing Bacterial Resistance to Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of bacterial resistance to Mollicellin H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a depsidone, a class of polyphenolic compounds, isolated from the endophytic fungus Chaetomium sp.[1][2][3] It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Available data indicates its efficacy against both sensitive and resistant strains of S. aureus.[1][2]

Q2: Has the mechanism of action of this compound been elucidated?

The precise mechanism of action of this compound has not yet been fully elucidated in the scientific literature. However, depsidones as a class are known to possess a range of biological activities.[4] Researchers should consider investigating potential targets such as cell wall synthesis, protein synthesis, or DNA replication.

Q3: Are there any known mechanisms of resistance to this compound?

Currently, there is no specific information in the published literature detailing mechanisms of bacterial resistance to this compound. However, common mechanisms of resistance to other antibiotics, such as target modification, enzymatic inactivation, or increased efflux, should be considered as potential avenues for investigation.

Q4: What are the first steps I should take if I observe resistance to this compound in my experiments?

If you observe a decrease in susceptibility to this compound, the first step is to confirm the resistance phenotype. This can be achieved by determining the Minimum Inhibitory Concentration (MIC) of your bacterial strain and comparing it to a baseline susceptible strain. A significant increase in the MIC is indicative of resistance.

Troubleshooting Guide

This guide addresses specific issues that may arise during your research on this compound resistance.

Problem Possible Cause Suggested Solution
Inconsistent MIC values for this compound. 1. Inoculum preparation variability.2. This compound instability or precipitation in media.3. Contamination of bacterial cultures.1. Standardize your inoculum preparation to a 0.5 McFarland standard.2. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in broth. Visually inspect for precipitation.3. Perform a purity check of your bacterial culture by plating on appropriate agar.
Unable to generate resistant mutants through serial passage. 1. Sub-inhibitory concentrations are too low to induce resistance.2. The frequency of spontaneous resistance is very low.3. The bacterial strain is not viable at the concentrations used.1. Start the serial passage from a concentration of 0.5x MIC and gradually increase.2. Consider a single-step high-concentration exposure to select for spontaneous mutants.3. Ensure that the sub-inhibitory concentrations used still permit bacterial growth.
Resistant phenotype is not stable after sub-culturing in antibiotic-free media. 1. Resistance is due to transient adaptation rather than a stable genetic mutation.2. The resistance mechanism confers a fitness cost, leading to the loss of the resistant population in the absence of selective pressure.1. Continue to sub-culture the resistant strain in the presence of this compound to ensure the stability of the phenotype.2. Perform growth rate comparisons between the resistant and susceptible strains to assess for fitness costs.
No known resistance genes are identified through PCR or sequencing of resistant isolates. 1. The resistance mechanism is novel and not yet characterized.2. Resistance is due to mutations in a novel target gene.3. Resistance is mediated by changes in gene expression (e.g., upregulation of efflux pumps) rather than the acquisition of new genes.1. Perform whole-genome sequencing of the resistant isolate and compare it to the susceptible parent strain to identify novel mutations.2. Conduct transcriptomic analysis (e.g., RNA-Seq) to compare gene expression profiles between the resistant and susceptible strains.

Quantitative Data Summary

The following table summarizes the known antibacterial activity of this compound and provides a hypothetical framework for tracking the development of resistance.

Compound Bacterial Strain IC50 (µg/mL) [1][2]Hypothetical MIC (µg/mL) - Susceptible Hypothetical MIC (µg/mL) - Resistant Fold Change in MIC
This compoundS. aureus ATCC 292135.148648
This compoundS. aureus N50 (MRSA)6.21812816

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus) adjusted to 0.5 McFarland standard

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Serial Passage Assay for Inducing Resistance

This protocol describes a method for inducing resistance to this compound through continuous exposure to sub-inhibitory concentrations.

Materials:

  • This compound

  • Bacterial culture

  • Culture tubes or 96-well plates

  • CAMHB

Procedure:

  • Determine the baseline MIC of this compound for the bacterial strain.

  • Inoculate the bacterial culture into a series of tubes or wells containing two-fold dilutions of this compound around the MIC (e.g., 2x, 1x, 0.5x, 0.25x MIC).

  • Incubate at 37°C for 24 hours.

  • The next day, determine the new MIC.

  • Inoculate a fresh series of dilutions from the culture grown in the highest concentration of this compound that still permitted growth (the sub-MIC culture).

  • Repeat this process for a set number of passages (e.g., 15-30 days) or until a significant increase in MIC is observed.

  • Isolate and characterize the resistant strain.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Strain cluster_analysis Mechanism Identification start Start with Susceptible Bacterial Strain mic_initial Determine Initial MIC of this compound start->mic_initial serial_passage Serial Passage Assay (Sub-MIC Concentrations) mic_initial->serial_passage Option 1 mutation_freq Spontaneous Mutation Frequency Assay (High Concentrations) mic_initial->mutation_freq Option 2 mic_final Confirm MIC of Resistant Strain serial_passage->mic_final mutation_freq->mic_final stability Assess Phenotypic Stability mic_final->stability wgs Whole Genome Sequencing stability->wgs rnaseq Transcriptomic Analysis (RNA-Seq) stability->rnaseq identify_mutations Identify Genetic Mutations wgs->identify_mutations identify_expression Identify Differential Gene Expression rnaseq->identify_expression

Caption: Workflow for investigating this compound resistance.

signaling_pathway_hypothesis cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms mollicellin_h This compound target_protein Target Protein (e.g., PBP, Ribosome) mollicellin_h->target_protein Inhibition efflux_pump Efflux Pump mollicellin_h->efflux_pump Substrate for efflux modifying_enzyme Modifying Enzyme mollicellin_h->modifying_enzyme Substrate for inactivation target_mutation Target Site Mutation target_mutation->target_protein Alters binding site efflux_upregulation Efflux Pump Upregulation efflux_upregulation->efflux_pump Increases expression enzymatic_inactivation Enzymatic Inactivation enzymatic_inactivation->mollicellin_h Degrades/modifies drug

Caption: Hypothesized resistance pathways to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Mollicellin H for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with mollicellin H and facing challenges with its bioavailability in in vivo studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help overcome the poor aqueous solubility of this compound and improve its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our animal models after oral administration. What is the likely cause?

A1: The primary reason for low and inconsistent plasma concentrations of this compound is its poor oral bioavailability. As a depsidone, a class of polyphenolic compounds, this compound has very low aqueous solubility (estimated at 0.012 g/L)[1]. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Other contributing factors can include first-pass metabolism in the liver and intestines, and potential efflux by transporters like P-glycoprotein.

Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A2: A systematic approach to formulation development is recommended. The initial strategies should focus on enhancing the solubility and dissolution rate of this compound. Key approaches to consider are:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate[2].

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous form[3][4].

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound by presenting the drug in a solubilized state within lipidic globules[5].

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility[6][7].

Q3: Are there any commercially available excipients that are commonly used for these formulation strategies?

A3: Yes, several pharmaceutically acceptable excipients are readily available for each strategy:

  • Solid Dispersions: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common carriers[3][4][8].

  • Lipid-Based Formulations: Oils (e.g., sesame oil, Capryol® 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400) are frequently used in SEDDS formulations.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often chosen for their improved solubility and safety profiles compared to unmodified β-cyclodextrin[2][9][10].

Q4: What analytical methods are suitable for quantifying this compound in plasma samples?

A4: A sensitive and specific analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying low concentrations of small molecules like this compound in complex biological matrices like plasma[11][12][13]. The method would require development and validation, including establishing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Precipitation of this compound in Dosing Vehicle Poor solubility of the compound in the aqueous-based vehicle.1. Increase Co-solvent Concentration: Gradually increase the percentage of co-solvent (e.g., PEG 400, DMSO) in the vehicle. Ensure the final concentration is within acceptable toxicity limits for the animal model. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility. 3. Use a Surfactant: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80) to improve wetting and prevent precipitation. 4. Prepare a Nanosuspension: Formulating this compound as a nanosuspension can improve its stability in aqueous media.
High Variability in Plasma Concentrations Between Animals Inconsistent dosing, variability in GI physiology (e.g., gastric emptying time, pH), or inconsistent formulation performance.1. Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation to each animal. For oral dosing, gavage is preferred over administration in drinking water. 2. Control for Food Effects: Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of hydrophobic drugs. 3. Optimize Formulation: A well-formulated system like a SEDDS can reduce the impact of physiological variability on drug absorption.
Low Cmax and AUC Despite Using an Enhanced Formulation The chosen formulation strategy may not be optimal, or the dose may be too low. First-pass metabolism could also be a significant factor.1. Screen Multiple Formulation Types: Compare the in vitro dissolution and in vivo performance of different formulation strategies (e.g., solid dispersion vs. SEDDS). 2. Dose Escalation Study: Conduct a dose-ranging study to determine if higher doses lead to a proportional increase in plasma exposure. Non-proportional increases may suggest saturation of absorption or metabolism. 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If it is high, consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations.
Difficulty in Quantifying this compound in Plasma The analytical method may not be sensitive enough, or there may be issues with sample extraction and stability.1. Optimize Analytical Method: Improve the sensitivity of the HPLC-MS/MS method by optimizing the ionization source parameters and fragmentation transitions. 2. Improve Extraction Recovery: Test different protein precipitation and liquid-liquid extraction solvents to maximize the recovery of this compound from plasma. 3. Assess Stability: Evaluate the stability of this compound in plasma under different storage conditions (freeze-thaw cycles, benchtop stability) to ensure sample integrity.

Quantitative Data Presentation

Since published in vivo pharmacokinetic data for this compound is not available, the following table presents hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies. This data is for comparative and educational purposes only.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0250 ± 80100
Micronized Suspension50120 ± 301.5750 ± 150300
Solid Dispersion (1:10 drug:PVP K30)50450 ± 901.03,500 ± 7001400
SEDDS50800 ± 1500.56,000 ± 12002400
HP-β-CD Complex (1:2 molar ratio)50650 ± 1301.04,800 ± 9501920

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable solvent in which both drug and carrier are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).

  • Dissolve the calculated amount of this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system to present this compound in a solubilized form for improved absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol® 90)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Screen for the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable emulsion upon dilution with an aqueous phase.

  • Prepare the selected SEDDS formulation by accurately weighing the oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture in a water bath to 40°C and mix thoroughly using a vortex mixer until a homogenous solution is obtained.

  • Add the calculated amount of this compound to the blank SEDDS formulation.

  • Continue mixing and gentle heating until the this compound is completely dissolved.

  • To evaluate the self-emulsification properties, add a small volume of the this compound-loaded SEDDS to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To encapsulate this compound within a cyclodextrin cavity to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 1:2 molar ratio of this compound to HP-β-CD).

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the this compound-HP-β-CD inclusion complex.

Visualizations

Potential Signaling Pathway for this compound's Antibacterial Activity

This compound has demonstrated antibacterial activity[10][14]. A potential mechanism of action could involve the disruption of bacterial cell wall integrity, leading to the activation of stress response signaling pathways in the bacteria, ultimately resulting in cell death.

bacterial_stress_response cluster_cell_wall Bacterial Cell Wall cluster_signaling Signal Transduction cluster_response Cellular Response Mollicellin_H This compound Cell_Wall_Damage Cell Wall Damage Mollicellin_H->Cell_Wall_Damage Stress_Sensors Membrane Stress Sensors Cell_Wall_Damage->Stress_Sensors Signal_Cascade Signal Transduction Cascade Stress_Sensors->Signal_Cascade Gene_Expression Altered Gene Expression Signal_Cascade->Gene_Expression Cell_Death Bacterial Cell Death Gene_Expression->Cell_Death

Potential antibacterial mechanism of this compound.
Experimental Workflow for Enhancing this compound Bioavailability

The following workflow outlines the key steps in developing and evaluating a bioavailability-enhanced formulation for this compound.

bioavailability_workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (Solid Dispersion, SEDDS, etc.) Start->Formulation In_Vitro In Vitro Characterization (Solubility, Dissolution) Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study in Animal Model In_Vitro->In_Vivo Optimized Formulation Analysis Plasma Sample Analysis (HPLC-MS/MS) In_Vivo->Analysis Evaluation Data Evaluation (Cmax, Tmax, AUC) Analysis->Evaluation End End: Enhanced Bioavailability Achieved Evaluation->End

Workflow for bioavailability enhancement of this compound.
Logical Relationship of Bioavailability Enhancement Strategies

This diagram illustrates the logical connection between the fundamental problem of poor solubility and the various formulation strategies to overcome it.

formulation_logic cluster_strategies Bioavailability Enhancement Strategies Problem Poor Aqueous Solubility of this compound Physical Physical Modification Problem->Physical Formulation Formulation Approaches Problem->Formulation Micronization Micronization/ Nanosizing Physical->Micronization Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion SEDDS Lipid-Based (SEDDS) Formulation->SEDDS Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin

Strategies to overcome poor solubility of this compound.

References

strategies to reduce cytotoxicity of mollicellin H against normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mollicellin H. The focus is on strategies to understand and potentially reduce its cytotoxic effects on normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic activity?

A1: this compound is a depsidone, a type of fungal metabolite, that has been isolated from fungi of the Chaetomium genus.[1][2][3] It has demonstrated antibacterial and cytotoxic activities.[2][3] Published studies have reported its cytotoxic effects against human cancer cell lines, particularly HepG2 (liver carcinoma) and HeLa (cervical cancer).[4][5]

Q2: Is there any data on the cytotoxicity of this compound against normal, non-cancerous cell lines?

A2: Currently, published literature primarily focuses on the cytotoxic effects of this compound on cancer cell lines.[4][5] Data on its effects on normal cell lines is limited. Therefore, it is crucial for researchers to perform their own comprehensive dose-response studies on relevant normal cell lines to determine the therapeutic window.

Q3: What are the initial steps I should take if I observe high cytotoxicity of this compound in my normal cell lines?

A3: If you observe high cytotoxicity in normal cells, it is important to first verify the fundamentals of your experiment. This includes:

  • Purity Check: Ensure the purity of your this compound sample, as impurities from synthesis or extraction can contribute to toxicity.

  • Solubility: Confirm that this compound is fully dissolved in your culture medium. Precipitation can lead to inaccurate concentrations and localized toxicity.

  • Dose-Response Analysis: Conduct a thorough dose-response study on both your cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) values and calculate the selectivity index (SI).

Q4: How can I assess the cytotoxicity of this compound in my experiments?

A4: Several in vitro assays can be used to quantify cytotoxicity.[6] Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membranes.

It is often recommended to use at least two different methods to confirm your results.

Troubleshooting Guide: High Cytotoxicity in Normal Cells

This guide provides systematic steps to troubleshoot and potentially mitigate the cytotoxic effects of this compound on normal cells.

Issue 1: High background signal or inconsistent results in cytotoxicity assays.
  • Possible Cause: Interference of this compound with the assay reagents.

  • Troubleshooting Step: Run a control with this compound in cell-free medium to check for any direct reaction with the assay components (e.g., reduction of MTT by the compound itself).

Issue 2: this compound shows high toxicity to both normal and cancer cells, resulting in a low selectivity index.
  • Possible Cause 1: Off-target effects. The compound may be interacting with cellular targets present in both normal and cancer cells.

  • Troubleshooting Step 1: Formulation Strategies. Modifying the delivery of a compound can alter its pharmacokinetic profile and reduce systemic toxicity.[7] Consider encapsulating this compound in a drug delivery system, such as liposomes.[8][9] This can potentially enhance delivery to tumor tissues through the enhanced permeability and retention (EPR) effect while limiting exposure to normal tissues.[7]

  • Troubleshooting Step 2: Combination Therapy. Combining this compound with other therapeutic agents may allow for the use of lower, less toxic concentrations of each compound.[10][11][12][13] This approach can potentially achieve a synergistic effect, enhancing cancer cell killing while minimizing side effects.[14]

  • Troubleshooting Step 3: Structural Modification (Lead Optimization). If synthetic chemistry capabilities are available, consider structure-activity relationship (SAR) studies.[15][16][17] By synthesizing and testing analogs of this compound, it may be possible to identify modifications that reduce general cytotoxicity while maintaining or enhancing anti-cancer activity.[18]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against two human cancer cell lines. Note the absence of data for normal cell lines, highlighting a key area for further research.

CompoundCell LineIC50 (µg/mL)
This compoundHepG2 (Liver Carcinoma)6.83
HeLa (Cervical Cancer)>50

Data from Ouyang et al. (2018).[4][5]

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound (Dose-Response) prep_compound->treat_cells prep_cells Culture Normal and Cancer Cells prep_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 ldh_assay->calc_ic50 calc_si Determine Selectivity Index (SI) calc_ic50->calc_si is_selective Is SI > 3? calc_si->is_selective proceed Proceed with Further Studies is_selective->proceed Yes troubleshoot Troubleshoot/Optimize is_selective->troubleshoot No

Caption: Workflow for assessing and addressing the cytotoxicity of this compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

G mollicellin_h This compound mito_stress Mitochondrial Stress mollicellin_h->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of cytotoxicity via the intrinsic apoptosis pathway.

References

Validation & Comparative

Comparative Bioactivity of Mollicellin H and Other Mollicellins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial and cytotoxic potential of the mollicellin family of depsidones, with a focus on mollicellin H. This guide provides a comparative summary of their biological activities, supported by experimental data and protocols, to aid in drug discovery and development.

The mollicellins, a class of depsidone natural products isolated from various fungi, have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound has demonstrated notable antibacterial and cytotoxic effects. This guide offers a comparative analysis of the bioactivity of this compound against other members of the mollicellin family, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Bioactivity of Mollicellins

The following table summarizes the reported bioactivities of various mollicellins, with a focus on their antibacterial and cytotoxic effects. The data is presented as 50% inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC), providing a quantitative basis for comparison.

Mollicellin DerivativeBioactivity TypeTarget Organism/Cell LineIC50 (µg/mL)MIC (µg/mL)Reference
This compound Antibacterial Staphylococcus aureus ATCC292135.14-[1][2][3][4]
Staphylococcus aureus N50 (MRSA)6.21-[1][2][3][4]
Cytotoxic HepG2 (Human hepatocellular carcinoma)6.83-[1][3]
HeLa (Human cervical cancer)>50-[1][3]
Mollicellin OAntibacterialStaphylococcus aureus ATCC29213--[1][2][3][4]
Staphylococcus aureus N50 (MRSA)--[1][2][3][4]
AntioxidantDPPH radical scavenging71.92-[1][2][3][4]
Mollicellin IAntibacterialStaphylococcus aureus ATCC29213--[1][2][3][4]
Staphylococcus aureus N50 (MRSA)--[1][2][3][4]
CytotoxicHeLa (Human cervical cancer)21.35-[1][3]
Mollicellin GCytotoxicHepG2 (Human hepatocellular carcinoma)19.64-[1][2][3][4]
HeLa (Human cervical cancer)13.97-[1][2][3][4]
Mollicellins C & EMutagenic & AntibacterialSalmonella typhimurium--
Mollicellins D & FBactericidalSalmonella typhimurium--
Mollicellins (92-95, 108, 109)AntibacterialBacillus subtilis, Bacillus cereus-2.0-8.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Ouyang et al. (2018).

Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strains and Culture Conditions: Staphylococcus aureus (ATCC29213 and MRSA strain N50) were used. Bacteria were cultured in Mueller-Hinton broth (MHB) at 37°C.

  • Preparation of Test Compounds: Mollicellin samples were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Procedure:

    • The assay was performed in 96-well microtiter plates.

    • Two-fold serial dilutions of the test compounds were prepared in MHB.

    • Bacterial suspensions were adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL and added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

  • Determination of IC50: The 50% inhibitory concentration (IC50) was determined by measuring the optical density at 600 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of bacterial growth compared to the control (wells with bacteria and DMSO without any compound). Streptomycin was used as a positive control.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines and Culture Conditions: Human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cell lines were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Test Compounds: Mollicellin samples were dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere for 24 hours.

    • The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.

    • The plates were incubated for an additional 48 hours.

    • After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Determination of IC50: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control (cells treated with DMSO alone). Doxorubicin was used as a positive control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway for the cytotoxic action of depsidones, a generalized mechanism for their antibacterial activity, and the workflow of the cytotoxicity assay.

Cytotoxicity_Signaling_Pathway Mollicellin_G Mollicellin G (Depsidone) ROS Reactive Oxygen Species (ROS) Generation Mollicellin_G->ROS Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition of PI3K promotes apoptosis AKT->Apoptosis Inhibits (leading to cell survival)

Caption: Proposed cytotoxic mechanism of depsidones like Mollicellin G, involving the modulation of the PI3K/AKT signaling pathway through reactive oxygen species (ROS) generation, ultimately leading to apoptosis.

Antibacterial_Mechanism Mollicellin_H This compound (Depsidone) Bacterial_Cell Bacterial Cell (e.g., S. aureus) Mollicellin_H->Bacterial_Cell Targets Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., RecA, FabZ) Mollicellin_H->Enzyme_Inhibition Causes Membrane_Disruption Cell Membrane Disruption Mollicellin_H->Membrane_Disruption Causes Bacterial_Cell->Enzyme_Inhibition Contains Bacterial_Cell->Membrane_Disruption Has Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Leads to Membrane_Disruption->Cell_Death Leads to

Caption: Generalized antibacterial mechanism of depsidones such as this compound, highlighting the inhibition of essential bacterial enzymes and disruption of the cell membrane, resulting in bacterial cell death.

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed HepG2/HeLa cells in 96-well plate B Incubate for 24h A->B C Add Mollicellin dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 490 nm G->H I Determine Cytotoxicity H->I Calculate IC50

Caption: Workflow of the MTT assay used to determine the cytotoxic activity of mollicellins on cancer cell lines.

References

Mollicellin H vs. Mollicellin O: A Comparative Analysis of Antibacterial Activity Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two natural depsidones, mollicellin H and mollicellin O, against the clinically significant pathogen Staphylococcus aureus. The data presented is compiled from published experimental findings to aid in the evaluation of these compounds for potential antimicrobial drug development.

Quantitative Comparison of Antibacterial Activity

The inhibitory effects of this compound and mollicellin O against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) have been evaluated. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a direct comparison of their potency.

CompoundBacterial StrainIC₅₀ (µg/mL)
This compound S. aureus ATCC 29213 (MSSA)5.14[1]
S. aureus N50 (MRSA)6.21[1]
Mollicellin O S. aureus ATCC 29213 (MSSA)>50
S. aureus N50 (MRSA)>50

Data sourced from Ouyang et al., 2018.

Based on the available data, This compound demonstrates significantly greater antibacterial activity against both MSSA and MRSA strains compared to mollicellin O , which exhibits weak to no activity at the concentrations tested.

Experimental Protocols

The antibacterial activity of this compound and mollicellin O was determined using a modified broth microdilution method. While the specific modifications were not detailed in the available literature, the general principles of this assay are outlined below.

Broth Microdilution Assay for IC₅₀ Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) and can be adapted to determine the IC₅₀ of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Staphylococcus aureus strains (ATCC 29213 and N50) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
  • Colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the assay plate.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and mollicellin O are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The diluted bacterial inoculum is added to each well of the microtiter plate containing the various concentrations of the test compounds.
  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth medium only).
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of IC₅₀:

  • After incubation, bacterial growth is measured by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • The percentage of growth inhibition is calculated for each compound concentration relative to the positive control.
  • The IC₅₀ value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration and analyzing the resulting dose-response curve.

Mechanism of Action

The specific signaling pathways and molecular mechanisms of action for this compound and mollicellin O against Staphylococcus aureus are not extensively detailed in the currently available scientific literature. Further research is required to elucidate the precise cellular targets and pathways affected by these compounds.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial activity of the mollicellin compounds.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (S. aureus) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock (this compound & O) Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation OD_Measurement Optical Density Measurement Incubation->OD_Measurement Inhibition_Calc Calculate % Inhibition OD_Measurement->Inhibition_Calc IC50_Determination Determine IC₅₀ Inhibition_Calc->IC50_Determination

Caption: Workflow for Broth Microdilution Antibacterial Assay.

References

Comparative Analysis of the Cytotoxic Effects of Mollicellin H and Mollicellin G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of the cytotoxic properties of two natural compounds, mollicellin H and mollicellin G, has revealed differential activity against human cancer cell lines. The findings provide valuable data for researchers in oncology and drug development, highlighting the potential of these depsidone compounds as subjects for further investigation.

Mollicellin G demonstrated broad cytotoxic activity, inhibiting the growth of both human liver cancer (HepG2) and human cervical cancer (HeLa) cells. In contrast, this compound exhibited more potent and selective cytotoxicity, showing strong inhibition of HepG2 cells while being significantly less effective against HeLa cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and mollicellin G were quantified by determining their half-maximal inhibitory concentrations (IC50) using the MTT assay. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The results are summarized in the table below.

CompoundTarget Cell LineIC50 (µg/mL)
Mollicellin G HepG2 (Human Liver Carcinoma)19.64[1][2][3]
HeLa (Human Cervical Carcinoma)13.97[1][2][3]
This compound HepG2 (Human Liver Carcinoma)6.83[1][3]
HeLa (Human Cervical Carcinoma)> 50[1]

Experimental Protocols

The evaluation of cytotoxicity was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Culture and Seeding: Human cancer cell lines (HepG2 and HeLa) are cultured in appropriate media and conditions. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of this compound and mollicellin G are prepared and diluted to various concentrations in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle controls are also included. The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Reagent Incubation: A sterile-filtered solution of MTT is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1][2]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[2]

  • Data Analysis: The absorbance of the control wells is considered 100% cell viability. The percentage of viability for each concentration of the test compounds is calculated relative to the control. The IC50 value is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways activated by this compound and mollicellin G have not been explicitly detailed in the reviewed literature, the cytotoxic mechanisms of the broader class of depsidone compounds have been studied. Depsidones are known to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways.

Generalized Cytotoxic Mechanism of Depsidones Depsidone Depsidone Compound (e.g., this compound/G) Cancer_Cell Cancer Cell Depsidone->Cancer_Cell Targets Signal_Transduction Alteration of Cellular Signaling Pathways (e.g., NF-κB, PI3K/AKT) Cancer_Cell->Signal_Transduction Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis Cell_Cycle Cell Cycle Arrest Signal_Transduction->Cell_Cycle Cell_Death Programmed Cell Death Apoptosis->Cell_Death Cell_Cycle->Cell_Death

Caption: A diagram illustrating the general cytotoxic mechanism of depsidones in cancer cells.

This comparative guide underscores the differential cytotoxic profiles of this compound and mollicellin G, providing a foundation for future research into their specific mechanisms of action and potential therapeutic applications. The data suggests that this compound may hold promise for further investigation as a selective anticancer agent.

References

validation of mollicellin H's antibacterial activity against MRSA strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antibacterial Efficacy

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the urgent discovery of novel antimicrobial agents. Mollicellin H, a natural compound, has demonstrated promising antibacterial activity against MRSA. This guide provides a comparative overview of this compound's efficacy against MRSA strains, juxtaposed with standard-of-care antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a foundation for further investigation into this potential therapeutic agent.

Performance Snapshot: this compound vs. Standard MRSA Antibiotics

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While direct comparative studies are limited, available data allows for a preliminary assessment of this compound's potency against MRSA in relation to established antibiotics.

CompoundTypeMRSA Strain(s)MIC Range (µg/mL)
This compound Depsidone (Natural Product)S. aureus N50, other MRSA strains6.21 - 12.5
Vancomycin GlycopeptideVarious clinical isolates0.125 - 4
Linezolid OxazolidinoneVarious clinical isolates1 - 4
Daptomycin Cyclic LipopeptideVarious clinical isolatesNot specified in provided results
Clindamycin LincosamideVarious clinical isolatesNot specified in provided results
Trimethoprim/ Sulfamethoxazole Dihydrofolate reductase inhibitor/SulfonamideVarious clinical isolatesNot specified in provided results

Note: The MIC values presented are compiled from various studies and may not be directly comparable due to differences in experimental methodologies and the specific MRSA strains tested.

In-Depth Experimental Protocols

To facilitate reproducible and comparative research, detailed methodologies for key antibacterial assays are outlined below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

a. Preparation of Bacterial Inoculum:

  • Streak frozen stocks of MRSA onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

  • Select a single, well-isolated colony and inoculate it into Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C with agitation until it reaches an optical density (OD) at 600 nm corresponding to a bacterial concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.

b. Broth Microdilution Assay:

  • Prepare a serial two-fold dilution of this compound and comparator antibiotics in a 96-well microtiter plate using MHB.

  • Add the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Include a positive control (bacteria and broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

c. MBC Determination:

  • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.

  • Spread the aliquot onto an appropriate agar medium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

  • Prepare flasks containing MHB with the test compound (e.g., this compound) at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.

  • Inoculate the flasks with an MRSA suspension to achieve a starting density of approximately 1 x 10⁶ CFU/mL.

  • Include a growth control flask containing the bacterial inoculum without the test compound.

  • Incubate all flasks at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of a novel compound against MRSA.

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (this compound) MIC MIC Determination (Broth Microdilution) Compound->MIC MRSA MRSA Strain MRSA->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Data Collect & Analyze Data MBC->Data TimeKill->Data Comparison Compare with Standard Antibiotics Data->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

Experimental workflow for antibacterial activity assessment.

Concluding Remarks

The available data suggests that this compound possesses notable antibacterial activity against MRSA strains, with MIC values that warrant further investigation. While a comprehensive comparison with standard antibiotics is pending direct, side-by-side studies, the preliminary findings are encouraging. The detailed protocols provided herein offer a standardized framework for future research to elucidate the full therapeutic potential of this compound. Further studies, including time-kill kinetics and in vivo efficacy models, are crucial next steps in evaluating its promise as a novel anti-MRSA agent. The mechanism of action of this compound is not yet fully understood, though some studies on related compounds suggest that it may involve disruption of the bacterial cell wall or membrane.[2][3] Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical for its development as a clinical candidate.

References

A Head-to-Head Comparison of Mollicellin H and Streptomycin Sulfate: In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the in vitro antibacterial activity of mollicellin H and streptomycin sulfate, focusing on their inhibitory effects against key bacterial strains. This document is intended for researchers, scientists, and professionals in the field of drug development seeking comparative data on these two antimicrobial compounds.

Executive Summary

This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., demonstrates notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Streptomycin sulfate, a well-established aminoglycoside antibiotic, exhibits broad-spectrum activity by inhibiting bacterial protein synthesis. This guide presents a side-by-side comparison of their half-maximal inhibitory concentration (IC50) values, mechanisms of action, and the experimental protocols used to determine their efficacy.

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for this compound and the Minimum Inhibitory Concentration (MIC) for streptomycin sulfate against strains of Staphylococcus aureus. It is important to note that for antibacterial agents, MIC is a more commonly reported metric of efficacy than IC50. While a direct IC50 value for streptomycin sulfate against the exact strains was not available in the reviewed literature, the provided MIC value against a standard reference strain offers a point of comparison for its potency.

CompoundBacterial StrainIC50 (µg/mL)
This compound Staphylococcus aureus ATCC 292135.14[1]
This compound Staphylococcus aureus N50 (MRSA)6.21[1]

Note: MRSA indicates methicillin-resistant Staphylococcus aureus.

Mechanisms of Action

This compound

This compound belongs to the depsidone class of fungal metabolites. While the precise molecular target of this compound has not been fully elucidated, depsidones are known to possess a range of biological activities, including antibacterial effects. The antibacterial action is attributed to the overall structure of the depsidone molecule.

Streptomycin Sulfate

Streptomycin sulfate is an aminoglycoside antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[2][3][4] Its mechanism involves the following key steps:

  • Binding to the 30S Ribosomal Subunit: Streptomycin specifically and irreversibly binds to the 16S rRNA of the 30S subunit of the bacterial ribosome.[2][3]

  • Inhibition of Initiation: This binding interferes with the assembly of the initiation complex, preventing the binding of formyl-methionyl-tRNA.[2]

  • Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome, leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3]

  • Disruption of Protein Synthesis: The culmination of these events is the inhibition of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[2][3][4]

Experimental Protocols

The IC50 values for this compound were determined using a broth microdilution method. This is a standard laboratory procedure for assessing the antimicrobial susceptibility of bacteria.

Broth Microdilution Assay for IC50 Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (approximately 1.5 x 10^8 CFU/mL). This stock is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density for the assay.

  • Serial Dilution of the Test Compound: The test compound (this compound or streptomycin sulfate) is serially diluted in the broth medium in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of IC50: After incubation, the bacterial growth in each well is measured, typically by assessing the optical density (OD) at 600 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the bacterial growth compared to a control well with no compound.

Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_streptomycin Streptomycin Sulfate Mechanism of Action Streptomycin Streptomycin 30S_Ribosomal_Subunit 30S Ribosomal Subunit Streptomycin->30S_Ribosomal_Subunit Binds to Inhibition_of_Initiation Inhibition of Initiation Complex Formation 30S_Ribosomal_Subunit->Inhibition_of_Initiation Codon_Misreading mRNA Codon Misreading 30S_Ribosomal_Subunit->Codon_Misreading Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibition_of_Initiation->Protein_Synthesis_Inhibition Codon_Misreading->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action for streptomycin sulfate.

cluster_workflow Broth Microdilution Experimental Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Measure_Growth Measure Bacterial Growth (OD600) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 Value Measure_Growth->Calculate_IC50 End End Calculate_IC50->End

References

Differential Cytotoxicity of Mollicellin H on HepG2 versus HeLa Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Mollicellin H, a depsidone isolated from the endophytic fungus Chaetetomium sp. Eef-10, on two distinct human cancer cell lines: the hepatocellular carcinoma cell line, HepG2, and the cervical cancer cell line, HeLa. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts.

Introduction

This compound is a member of the depsidone class of natural products, which are known for their diverse biological activities. Understanding the differential cytotoxic effects of such compounds on various cancer cell lines is crucial for identifying potential therapeutic leads and elucidating their mechanisms of action. This guide focuses on the comparative cytotoxicity of this compound against HepG2 and HeLa cells, providing a foundation for further investigation into its potential as a selective anticancer agent.

Quantitative Data Presentation

The cytotoxic activity of this compound against HepG2 and HeLa cells has been evaluated, with the half-maximal inhibitory concentration (IC50) values determined to quantify its potency. The available data indicates a differential response between the two cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compoundHepG2>100[1][2][3]
This compoundHeLa27.43[1][2][3]

Note: The data is extracted from a study by Duan et al. (2018), which screened a series of mollicellin compounds. This compound was found to be active against only one of the two tested cell lines.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess cytotoxicity, apoptosis, and cell cycle progression.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed HepG2 and HeLa cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat HepG2 and HeLa cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Protocol:

  • Cell Treatment: Treat HepG2 and HeLa cells with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Washing and Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in cellular processes like apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Experimental Workflow and Potential Mechanisms

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Investigation HepG2 HepG2 Cells Treatment This compound Treatment (Dose-Response) HepG2->Treatment HeLa HeLa Cells HeLa->Treatment MTT MTT Assay Treatment->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis IC50->Apoptosis Hypothesized Effect on Sensitive Cells CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Apoptotic & Cell Cycle Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Signaling Signaling Pathway Analysis (e.g., NF-κB, STAT3) WesternBlot->Signaling

Caption: A logical workflow for investigating the differential cytotoxicity of this compound.

Hypothesized Apoptotic Signaling Pathway

While specific data for this compound is unavailable, depsidones, as a class, have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that could be investigated for this compound.

Apoptotic_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway MollicellinH This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) MollicellinH->Bcl2 DeathReceptors Death Receptors (e.g., Fas, TNFR) MollicellinH->DeathReceptors Potential Target Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized apoptotic signaling pathway potentially modulated by depsidones.

Discussion and Future Directions

The available data demonstrates that this compound exhibits selective cytotoxicity, being significantly more potent against the HeLa cervical cancer cell line compared to the HepG2 hepatocellular carcinoma cell line. This differential effect warrants further investigation to understand the underlying molecular mechanisms.

Currently, there is a lack of published data on the specific effects of this compound on apoptosis, cell cycle progression, and the signaling pathways in either HepG2 or HeLa cells. The broader class of depsidones has been reported to induce apoptosis and modulate key signaling pathways in cancer cells, such as NF-κB, Nrf2, and STAT3.[4] Future research should aim to:

  • Confirm the differential cytotoxicity of this compound in a broader panel of cancer cell lines.

  • Investigate the induction of apoptosis in HeLa cells by this compound using techniques such as Annexin V/PI staining and Western blotting for key apoptotic markers (e.g., cleaved caspases, PARP cleavage, and Bcl-2 family proteins).

  • Analyze the effect of this compound on the cell cycle progression of HeLa cells to determine if it induces cell cycle arrest at a specific phase.

  • Elucidate the signaling pathways modulated by this compound in HeLa cells to identify its molecular targets. Understanding why HepG2 cells are resistant could also provide valuable insights.

By addressing these research questions, a more complete picture of the anticancer potential and mechanism of action of this compound can be established, potentially leading to the development of novel and selective cancer therapeutics.

References

Mollicellin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mollicellins, a class of depsidone natural products isolated from fungi, have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various mollicellin derivatives, focusing on their antibacterial and cytotoxic properties. The information presented herein is supported by experimental data to aid in the development of novel therapeutic agents.

Structure-Activity Relationship of Mollicellin Derivatives

The biological activity of mollicellin derivatives is intricately linked to their chemical structures. Modifications to the core depsidone scaffold can significantly impact their antibacterial and cytotoxic potency.

Antibacterial Activity

The antibacterial effects of mollicellins have been primarily evaluated against Gram-positive bacteria, with several derivatives showing promising activity. Key structural features influencing this activity include:

  • Halogenation: The presence of chlorine or bromine atoms on the depsidone core is a significant factor for antibacterial potency. For instance, mollicellins D and F, which contain a chlorine atom, are bactericidal.[1] The introduction of bromine atoms, as seen in spiromastixone derivatives, also leads to potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[2]

  • 3-Methylbutenoic Acid Moiety: Mollicellins C and E, which possess a 3-methylbutenoic acid side chain, have demonstrated bactericidal activity against Salmonella typhimurium.[1][3] This suggests that this side chain is a crucial pharmacophore for antibacterial action.

  • Side Chain Variations: In a study of mollicellins O-R, compounds with a 3-methylbut-2-enyl side chain (mollicellins O, H, and I) displayed stronger antibacterial activity compared to derivatives with more complex, cyclic side chains.[4] This highlights the importance of the nature and substitution of the side chain in determining antibacterial efficacy.

Cytotoxic Activity

Several mollicellin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The SAR for cytotoxicity reveals the importance of specific functional groups:

  • 3-Methylbut-2-enyl Side Chain: Similar to its role in antibacterial activity, the 3-methylbut-2-enyl side chain appears to be a key determinant for cytotoxicity.[4] Mollicellin G, possessing this feature, showed pronounced cytotoxic activity against both HepG2 and HeLa cell lines.[5][6]

  • Hydroxylation Patterns: The position and number of hydroxyl groups on the depsidone core can influence cytotoxic potency. While detailed SAR on this aspect for a wide range of mollicellins is still emerging, it is a recognized factor in the activity of other depsidone classes.[7]

  • Halogenation: The influence of halogenation on cytotoxicity is also an area of active investigation. For example, mollicellin H, a chlorinated derivative, exhibited the best cytotoxic activity against the HepG2 cell line among a series of tested compounds.[5][6]

Quantitative Data Summary

The following tables summarize the reported antibacterial and cytotoxic activities of various mollicellin derivatives.

Table 1: Antibacterial Activity of Mollicellin Derivatives

CompoundTest OrganismActivity (MIC/IC50 in µg/mL)Reference
Mollicellin DSalmonella typhimuriumBactericidal[1]
Mollicellin FSalmonella typhimuriumBactericidal[1]
This compoundS. aureus ATCC292135.14[5][6]
S. aureus N50 (MRSA)6.21[5][6]
Mollicellin OS. aureus ATCC29213Active[5][6]
S. aureus N50 (MRSA)Active[5][6]
Mollicellin IS. aureus ATCC29213Active[5][6]
S. aureus N50 (MRSA)Active[5][6]

Table 2: Cytotoxic Activity of Mollicellin Derivatives

CompoundCell LineActivity (IC50 in µg/mL)Reference
Mollicellin GHepG219.64[5][6]
HeLa13.97[5][6]
This compoundHepG26.83[5][6]
HeLa>50[5][6]
Mollicellin IHeLa21.35[6][8]

Potential Mechanisms of Action

While the precise molecular mechanisms of action for many mollicellin derivatives are still under investigation, studies on the broader class of depsidones suggest several potential signaling pathways through which they may exert their cytotoxic effects.

One plausible mechanism involves the induction of apoptosis and the modulation of autophagy through the generation of reactive oxygen species (ROS) and subsequent effects on the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

G Mollicellin Mollicellin Derivatives ROS Increased ROS Production Mollicellin->ROS PI3K PI3K ROS->PI3K Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction AKT AKT PI3K->AKT Activation AKT->Apoptosis Inhibition Autophagy Inhibition of Protective Autophagy AKT->Autophagy Activation CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath Modulation

Caption: Proposed cytotoxic mechanism of mollicellin derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Mollicellin derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock C Serial Dilution in 96-well plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for antibacterial susceptibility testing.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the mollicellin derivatives. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding in 96-well plate B Compound Addition A->B C Incubation (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) & Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Efficacy of Mollicellin H and Synthetic Antibiotics Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred research into novel antimicrobial compounds, including natural products like mollicellin H, a depsidone isolated from the endophytic fungus Chaetomium sp. This guide provides a comparative overview of the in vitro efficacy of this compound against Staphylococcus aureus, including a MRSA strain, and contrasts it with the performance of several commercially available synthetic antibiotics. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison for researchers in the field of drug discovery and development.

Quantitative Efficacy Comparison

The following table summarizes the in vitro activity of this compound and a selection of synthetic antibiotics against both a sensitive strain of S. aureus (ATCC 29213) and a methicillin-resistant strain (MRSA). It is important to note that the data for this compound is presented as IC50 (the concentration required to inhibit 50% of bacterial growth), while the data for the synthetic antibiotics are presented as MIC (Minimum Inhibitory Concentration), which is the lowest concentration that prevents visible growth. While these values are conceptually similar, direct comparison should be made with this distinction in mind. The data has been collated from different studies, and as such, slight variations in experimental conditions may exist.

CompoundClassTarget OrganismEfficacy (µg/mL)Reference
This compound Depsidone (Natural Product)S. aureus ATCC29213IC50: 5.14[1][2][3]
S. aureus N50 (MRSA)IC50: 6.21[1][2][3]
Tedizolid Oxazolidinone (Synthetic)MRSA (12,204 isolates)MIC50: 0.25, MIC90: 0.5[4]
Dalbavancin Lipoglycopeptide (Semi-synthetic)MRSA (28,539 isolates)MIC50: 0.06, MIC90: 0.12[4]
Oritavancin Lipoglycopeptide (Semi-synthetic)MRSA (420 isolates)MIC50: 0.045, MIC90: 0.12[4]
Telavancin Lipoglycopeptide (Semi-synthetic)MRSA (7,353 isolates)MIC50: 0.032, MIC90: 0.06[4]
Gepotidacin Triazaacenaphthylene (Synthetic)S. aureus ATCC 29213MIC: 0.5[5]
Ciprofloxacin Fluoroquinolone (Synthetic)S. aureus ATCC 29213MIC: 0.5-1[5]
Vancomycin Glycopeptide (Natural Product)MRSAMIC50: 1, MIC90: 1.5[6]
Linezolid Oxazolidinone (Synthetic)MRSAMIC < 1[6]

Experimental Protocols

The determination of in vitro antibacterial efficacy is typically conducted following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or a synthetic antibiotic) is prepared in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. This creates a gradient of decreasing antibiotic concentrations across the wells.

  • Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically around 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Test Compound B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (e.g., 37°C, 16-20h) D->E F Observe for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC determination using broth microdilution.

Discussion and Future Directions

The available data indicates that this compound exhibits notable antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1][2][3] When compared to some synthetic antibiotics, its efficacy, as indicated by the IC50 values, appears to be in a similar order of magnitude to some older synthetic antibiotics, though less potent than newer agents like the lipoglycopeptides and some oxazolidinones.

It is crucial for future research to conduct head-to-head comparative studies of this compound and a panel of standard-of-care synthetic antibiotics under identical, standardized conditions. Such studies would provide a more definitive assessment of its relative efficacy. Furthermore, investigations into the mechanism of action of this compound, its potential for synergistic activity with other antibiotics, and its in vivo efficacy and safety profile are warranted to fully elucidate its therapeutic potential as a novel antibacterial agent.

References

Unveiling the Action of Mollicellin H: A Comparative Guide to its Antibacterial Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungal secondary metabolite, mollicellin H, and its antibacterial activity. While the precise mechanism of action for this compound remains an area for further investigation, this document summarizes its known bioactivity and presents it alongside alternative antibacterial compounds with established mechanisms. This guide also offers detailed protocols for the experimental validation of antibacterial modes of action.

This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria.[1][2][3] Its activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a compound of interest in the search for new antimicrobial agents.[1][2][3] Depsidones, the chemical class to which this compound belongs, are known for their diverse biological activities.[4][5][6]

Comparative Analysis of Antibacterial Activity

To contextualize the antibacterial performance of this compound, the following table compares its reported half-maximal inhibitory concentration (IC50) against Staphylococcus aureus with that of other natural and synthetic antibacterial compounds. The varied mechanisms of action of these comparators highlight the different strategies employed to combat bacterial growth.

CompoundCompound TypeTarget OrganismIC50 / MICKnown/Proposed Mechanism of Action
This compound DepsidoneS. aureus ATCC 29213IC50: 5.14 µg/mL[1][2]Not yet elucidated
This compound DepsidoneS. aureus N50 (MRSA)IC50: 6.21 µg/mL[1][2]Not yet elucidated
Usnic Acid DibenzofuranS. aureusMIC: 31 µg/mL[4]Inhibition of DNA and RNA synthesis, uncoupling of oxidative phosphorylation
Spiromastixone Z1 Brominated DepsidoneMRSAMIC: 0.5 µM[7]Not yet elucidated, halogenation is key to activity
Aspidinol PhloroglucinolMRSAMIC: 2 µg/mL[8]Inhibition of ribosome formation and amino acid synthesis[8]
Ciprofloxacin FluoroquinoloneS. aureusMIC: 0.097 µg/mLInhibition of DNA gyrase and topoisomerase IV[9]
Vancomycin GlycopeptideS. aureusMIC: 1 µg/mLInhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala termini[]

Experimental Protocols for Mechanism of Action Validation

The validation of a compound's mechanism of action is a critical step in drug discovery. Below are detailed protocols for key experiments typically employed to elucidate the antibacterial mechanism of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Inoculate a flask of CAMHB with the bacterial strain and incubate at 37°C until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

  • Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Bacterial Membrane Permeability Assay

This assay assesses whether the test compound disrupts the integrity of the bacterial cell membrane.

Materials:

  • Test compound

  • Bacterial strain (S. aureus)

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain

  • Black, clear-bottom 96-well plates

  • Fluorometer

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.5.

  • Add SYTOX Green to the cell suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Dispense 100 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.

  • Add the test compound at various concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle).

  • Measure the fluorescence intensity immediately and at regular intervals using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.

DNA Gyrase Inhibition Assay

This assay determines if the test compound inhibits the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Materials:

  • Test compound

  • Purified S. aureus DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and ATP.

  • Add the test compound at various concentrations to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock D Serial Dilution in 96-well Plate A->D B Grow Bacterial Culture C Dilute Culture B->C E Add Bacterial Inoculum C->E D->E F Incubate at 37°C for 24h E->F G Read Results (Visual/OD) F->G Signaling_Pathway_Antibacterial cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Mollicellin_H This compound CellWall Cell Wall Synthesis Mollicellin_H->CellWall Inhibition? CellMembrane Cell Membrane Integrity Mollicellin_H->CellMembrane Disruption? DNA_Gyrase DNA Gyrase/Topoisomerase Mollicellin_H->DNA_Gyrase Inhibition? Protein_Synth Protein Synthesis (Ribosome) Mollicellin_H->Protein_Synth Inhibition? Lysis Cell Lysis CellWall->Lysis Leakage Membrane Leakage CellMembrane->Leakage DNA_Damage DNA Replication Failure DNA_Gyrase->DNA_Damage Protein_Inhibition Inhibition of Protein Production Protein_Synth->Protein_Inhibition

References

Cross-Validation of Mollicellin H's Bioactivity: A Comparative Analysis of Independent Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published data from independent research laboratories confirms the significant antimicrobial and cytotoxic properties of mollicellin H, a depsidone isolated from endophytic fungi. This guide synthesizes the available quantitative data, experimental methodologies, and key findings to provide researchers, scientists, and drug development professionals with a clear and objective comparison of its bioactivity.

This compound, a secondary metabolite produced by fungi of the Chaetomium genus, has emerged as a compound of interest due to its potent biological effects. Independent studies, primarily from research groups in China and Thailand, have corroborated its efficacy, particularly its antibacterial and anticancer activities. This guide provides a side-by-side comparison of these findings to facilitate a deeper understanding of its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound as reported by different research laboratories.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineCancer TypeIC50 (µg/mL)Research LaboratoryReference
HepG2Hepatocellular Carcinoma6.83South China Agricultural University, China[1][2]
HeLaCervical Cancer>50South China Agricultural University, China[1]
KBOral Epidermoid CarcinomaPotent (Specific IC50 not provided)Khon Kaen University, Thailand[3][4]

Note: A lower IC50 value indicates a higher potency of the compound.

Antibacterial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The half-maximal inhibitory concentration (IC50) and other measures of antibacterial potency are detailed below.

Bacterial StrainGram StainingBioactivity MetricValue (µg/mL)Research LaboratoryReference
Staphylococcus aureus ATCC29213Gram-positiveIC505.14South China Agricultural University, China[1][2]
Staphylococcus aureus N50 (MRSA)Gram-positiveIC506.21South China Agricultural University, China[1][2]
Bacillus cereusGram-positivePotent ActivityNot specifiedKhon Kaen University, Thailand[3][4]
Bacillus subtilisGram-positivePotent ActivityNot specifiedKhon Kaen University, Thailand[3][4]
Methicillin-resistant S. aureus (MRSA)Gram-positiveModerate ActivityNot specifiedKhon Kaen University, Thailand[3]
Clinical isolates of S. aureusGram-positiveModerate ActivityNot specifiedKhon Kaen University, Thailand[3]
Pseudomonas aeruginosaGram-negativeModerate ActivityNot specifiedKhon Kaen University, Thailand[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

Cytotoxicity Assays

MTT Assay (South China Agricultural University, China): Human cancer cell lines (HepG2 and HeLa) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of this compound for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.

Cytotoxicity Evaluation (Khon Kaen University, Thailand): The study on the cytotoxicity of this compound against the KB cell line mentions the use of spectroscopic methods for structural determination of the isolated compounds.[3][4] While the specific details of the cytotoxicity assay are not fully elaborated in the provided search results, it is stated that mollicellins X, H, and F showed potent cytotoxicity against the human oral epidermoid carcinoma (KB) cell line.[3][4]

Antibacterial Assays

Broth Microdilution Method (South China Agricultural University, China): The antibacterial activity of this compound was determined using the broth microdilution method in 96-well plates. Bacterial strains were cultured in Mueller-Hinton broth. The compounds were serially diluted and added to the wells containing the bacterial suspension. The plates were incubated, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The IC50 values were also calculated.

Antibacterial Activity Assessment (Khon Kaen University, Thailand): The research from this group indicated that most of the isolated depsidones, including by extension this compound, displayed potent antibacterial activity against Gram-positive bacteria, Bacillus cereus and Bacillus subtilis.[3][4] Several of the compounds also showed moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA), clinical isolates of S. aureus, and the Gram-negative bacterium Pseudomonas aeruginosa.[3] The specific methodology for the antibacterial screening is not detailed in the available abstracts.

Signaling Pathways and Experimental Workflows

To visualize the general process of identifying and validating the bioactivity of natural products like this compound, the following diagrams illustrate a typical experimental workflow.

experimental_workflow cluster_extraction Isolation & Identification cluster_bioactivity Bioactivity Screening cluster_data Data Analysis fungus Endophytic Fungus (Chaetomium sp.) extraction Extraction of Secondary Metabolites fungus->extraction isolation Isolation of This compound extraction->isolation structure Structural Elucidation (NMR, MS) isolation->structure mollicellin_H This compound structure->mollicellin_H cytotoxicity Cytotoxicity Assays (e.g., MTT) ic50 IC50 Calculation cytotoxicity->ic50 antibacterial Antibacterial Assays (e.g., Broth Microdilution) antibacterial->ic50 mollicellin_H->cytotoxicity mollicellin_H->antibacterial comparison Comparison with Positive Controls ic50->comparison

Caption: General workflow for the isolation, identification, and bioactivity screening of this compound.

Concluding Remarks

The independent verification of this compound's bioactivity by research labs in different geographical locations strengthens the case for its potential as a lead compound in drug discovery. The consistent findings of potent antibacterial activity against clinically relevant Gram-positive bacteria, including MRSA, and significant cytotoxicity against various cancer cell lines, underscore the importance of further investigation. Future research should focus on elucidating the mechanisms of action, conducting in vivo studies, and exploring the structure-activity relationships of this compound and its analogs to optimize its therapeutic properties. The detailed experimental protocols provided in the cited literature offer a solid foundation for researchers to build upon these promising findings.

References

Safety Operating Guide

Proper Disposal of Mollicellin H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like mollicellin H are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on established chemical waste management principles is required. All chemical waste must be managed in accordance with federal, state, and local regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is essential to establish clear operational and disposal plans. Due to the lack of specific toxicity data, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • If there is a risk of generating aerosols or dust, work in a well-ventilated area or a chemical fume hood.

Spill Response:

  • In case of a spill, isolate the area and prevent the substance from entering drains.[1]

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including absorbent pads and contaminated PPE, for disposal as hazardous waste.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.

Quantitative Data Summary

Since a specific SDS for this compound is not available, the following table summarizes the potential hazards based on the chemical class of depsides and depsidones and general laboratory chemical safety information. These are assumed risks and should be treated with caution.

ParameterValue/Information
Chemical Class Depside/Depsidone
Physical State Solid (Assumed)
Assumed Acute Hazards Potential for skin and eye irritation. May be harmful if swallowed or inhaled. As with many complex organic molecules, it should be handled with care to avoid systemic effects.
Assumed Chronic Hazards The long-term toxicological properties of this compound have not been thoroughly investigated. Chronic exposure should be avoided.
Reactivity Hazards Generally, depsides and depsidones are stable. However, they should be stored away from strong oxidizing agents, acids, and bases. Incompatible materials should be segregated to prevent reactions.[3][4]
Environmental Hazards The ecotoxicity of this compound is unknown. Therefore, it should not be released into the environment. Do not dispose of down the drain or in regular trash.[2][5]

Experimental Protocols: Waste Disposal Procedures

The following step-by-step guide outlines the proper disposal procedure for this compound and associated waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[5]

  • Segregate waste streams. Do not mix this compound waste with other incompatible chemical waste. For instance, keep organic solvent solutions separate from aqueous solutions, and do not mix with strong acids, bases, or oxidizers.[4] Halogenated and non-halogenated solvent wastes should also be collected separately.[4][6]

Step 2: Waste Collection and Container Management

  • Use appropriate and compatible waste containers. For solid this compound waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.[1][7][8] Ensure the container material is compatible with the solvent used.

  • Keep waste containers closed. Containers should only be opened when adding waste to prevent the release of vapors and to avoid spills.[3][5]

  • Do not overfill containers. Leave at least 10% headspace to allow for expansion of the contents.

Step 3: Labeling of Waste Containers

  • Label all waste containers clearly and accurately as soon as waste is added. [2][7][8]

  • The label should include:

    • The words "Hazardous Waste."[2][8]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2][8]

    • For mixtures, list all components and their approximate percentages.[2]

    • The date when the first waste was added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).

    • An indication of the hazards (e.g., "Irritant," "Handle with Care").

Step 4: Storage of Chemical Waste

  • Store waste in a designated satellite accumulation area within the laboratory. [3]

  • Ensure secondary containment for liquid waste containers to contain any potential leaks or spills.[5][8]

  • Store incompatible waste streams separately.

Step 5: Disposal of Empty Containers

  • Triple-rinse empty containers that held this compound with a suitable solvent.[1][5][8]

  • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[9]

  • After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][5]

Step 6: Arranging for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste.[2][5]

  • Follow their specific procedures for waste collection requests.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.

G start Start: Need to dispose of This compound waste is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available treat_as_hazardous Assume the substance is hazardous. Follow conservative disposal protocols. is_sds_available->treat_as_hazardous No follow_sds Follow specific disposal instructions provided in the SDS. is_sds_available->follow_sds Yes identify_waste Identify all waste streams containing This compound (solid, liquid, contaminated items). treat_as_hazardous->identify_waste segregate_waste Segregate waste by type and incompatibility (e.g., organic, aqueous, halogenated, non-halogenated). identify_waste->segregate_waste containerize Use compatible, sealed, and leak-proof containers for each waste stream. segregate_waste->containerize label_waste Label container with 'Hazardous Waste', full chemical name, components, PI info, and start date. containerize->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal. store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end follow_sds->end

Caption: Disposal workflow for a chemical without a Safety Data Sheet.

References

Essential Safety and Handling Guidelines for Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for mollicellin H is currently available from public sources. The following guidance is based on general best practices for handling potentially hazardous, biologically active compounds of unknown toxicity. Researchers must conduct their own risk assessments and adhere to their institution's safety protocols.

This compound, a depsidone isolated from the endophytic fungus Chaetomium sp., has demonstrated notable biological activity. Studies have shown its efficacy as an antibacterial agent and its cytotoxic effects on human cancer cell lines, underscoring the need for careful handling to minimize exposure.[1][2][3]

Immediate Safety and Operational Plan

Given its biological activity, this compound should be handled with caution in a controlled laboratory environment. The primary routes of exposure to assess are inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory procedures.

ProcedureRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (e.g., nitrile)- Disposable lab coat with tight cuffs- Safety glasses or goggles- Full-face shield
Handling Solutions - Chemical-resistant gloves (e.g., nitrile)- Lab coat- Safety glasses or goggles
General Laboratory Operations - Lab coat- Safety glasses- Gloves

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.

  • Enclosed Systems: For larger quantities, consider using glove boxes or other enclosed systems to minimize aerosol generation.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure. The following workflow outlines the recommended spill response procedure.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor and EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure ppe Don Appropriate PPE (Respirator, Gloves, etc.) secure->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize/Decontaminate (If applicable) contain->neutralize cleanup Clean the Area (Use appropriate solvent) neutralize->cleanup dispose Dispose of Waste (Follow hazardous waste protocols) cleanup->dispose report Document the Incident dispose->report end End report->end

Caption: Workflow for responding to a this compound spill.

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.

  • Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container label should include "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Biologically Active," "Cytotoxic").

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department.

  • Disposal: Final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Experimental Protocols Cited

The biological activity of this compound has been evaluated in several studies. The following provides a general overview of the methodologies used to determine its antibacterial and cytotoxic effects.

Antibacterial Activity Assay (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, Hela) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculation of IC50: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere treat Treat with this compound (Various Concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: General workflow for an MTT-based cytotoxicity assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.